2-(P-Tolyl)isoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCMWZKAJJZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385470 | |
| Record name | 2-(4-methylphenyl)isoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4778-84-1 | |
| Record name | 2-(4-methylphenyl)isoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical and Biological Profile of 2-(p-Tolyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(p-tolyl)isoindolin-1-one, a member of the promising isoindolinone class of heterocyclic compounds. This document details its known physical properties, predicted key parameters relevant to drug development, and detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the significant biological activities associated with the isoindolinone scaffold, with a particular focus on its role in oncology through the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1).
Core Physicochemical Characteristics
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃NO | [1][2] |
| Molecular Weight | 223.28 g/mol | [1][2] |
| Physical State | Solid | [2] |
| Appearance | Colorless solid | [2] |
| Melting Point | 134 to 137 °C | [1][2] |
| Boiling Point | Data not available | [1][2] |
| Predicted Water Solubility (LogS) | -3.5 to -4.5 (Poorly soluble) | |
| Predicted logP | 2.5 - 3.5 | |
| Predicted pKa (Amide) | ~17-18 (Not physiologically relevant for ionization) |
Predicted values are estimates based on computational models and should be confirmed experimentally.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: Reductive C-N Coupling and Intramolecular Amidation
This one-pot procedure is adapted from established methods for synthesizing N-substituted isoindolinones and represents an efficient route to this compound.[3]
Materials:
-
2-Carboxybenzaldehyde
-
p-Toluidine
-
Platinum (Pt) nanowires or other suitable reduction catalyst (e.g., H₂/Pd-C)
-
Hydrogen gas (H₂) source (1 bar)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-carboxybenzaldehyde (1 equivalent) and the chosen solvent.
-
Add p-toluidine (1.1 equivalents) to the solution.
-
Introduce the reduction catalyst (e.g., ultrathin Pt nanowires).
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure of 1 bar.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction involves the initial formation of a Schiff base, followed by reduction to the secondary amine and subsequent intramolecular cyclization (amidation) to form the lactam ring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization Protocols
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[4][5]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum should confirm the presence of all protons. Expected signals include:
-
A singlet for the methyl (CH₃) protons on the tolyl group (~2.3-2.4 ppm).
-
A singlet for the methylene (CH₂) protons of the isoindolinone ring (~4.5-5.0 ppm).
-
A series of multiplets or distinct doublets/triplets in the aromatic region (~7.0-8.0 ppm) corresponding to the eight aromatic protons on the two benzene rings.
-
-
13C NMR: The spectrum should show 15 distinct carbon signals. Key signals include:
-
The methyl carbon (~21 ppm).
-
The methylene carbon (~50-55 ppm).
-
Multiple signals in the aromatic region (~120-145 ppm).
-
A characteristic signal for the carbonyl (C=O) carbon of the lactam (~165-170 ppm).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum provides information about the functional groups present. Key vibrational bands to identify are:
-
A strong absorption band for the amide carbonyl (C=O) stretching, typically around 1680-1700 cm⁻¹.
-
C-H stretching vibrations for aromatic and aliphatic protons (~2850-3100 cm⁻¹).
-
C=C stretching vibrations within the aromatic rings (~1450-1600 cm⁻¹).
-
C-N stretching vibrations (~1200-1350 cm⁻¹).
-
3. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source should be used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ would be approximately 224.1070.
Biological Activity and Signaling Pathways
The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds.[6] Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7]
Primary Mechanism of Action: PARP1 Inhibition
A significant and clinically relevant target for isoindolinone derivatives is the enzyme Poly (ADP-ribose) polymerase 1 (PARP1).[1][3] PARP1 is a key enzyme in the DNA damage repair (DDR) pathway, specifically in the base excision repair (BER) of DNA single-strand breaks (SSBs).
In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cancer cells cannot repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as "synthetic lethality" and is a successful strategy in oncology.[8]
The isoindolinone scaffold is structurally similar to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD⁺), the co-substrate for PARP1.[2] This allows isoindolinone-based compounds to act as competitive inhibitors, binding to the catalytic site of PARP1 and preventing it from repairing DNA damage.[2]
Other Potential Biological Targets
-
Tubulin Polymerization: Certain isoindolinone derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with well-known anticancer agents like colchicine.[9][10] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis.
-
Carbonic Anhydrase Inhibition: Some novel isoindolinone compounds have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes, suggesting potential applications in conditions like glaucoma.[5]
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 2-(p-Tolyl)isoindolin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(p-tolyl)isoindolin-1-one. The information presented is intended to support research and development activities in medicinal chemistry and related fields where isoindolinone scaffolds are of significant interest.
Spectroscopic Data Summary
NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 1H | H-7 (isoindolinone) |
| ~7.60 - 7.45 | m | 3H | H-4, H-5, H-6 (isoindolinone) |
| ~7.30 | d | 2H | H-2', H-6' (p-tolyl) |
| ~7.20 | d | 2H | H-3', H-5' (p-tolyl) |
| ~4.85 | s | 2H | CH₂ (isoindolinone) |
| ~2.35 | s | 3H | CH₃ (p-tolyl) |
| Solvent: CDCl₃. Reference: TMS (δ 0.00 ppm). |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | C=O (amide) |
| ~142.0 | C-3a (isoindolinone) |
| ~138.0 | C-4' (p-tolyl) |
| ~135.5 | C-1' (p-tolyl) |
| ~132.0 | C-7a (isoindolinone) |
| ~131.5 | C-5 (isoindolinone) |
| ~129.8 | C-3', C-5' (p-tolyl) |
| ~128.5 | C-6 (isoindolinone) |
| ~125.5 | C-2', C-6' (p-tolyl) |
| ~124.0 | C-4 (isoindolinone) |
| ~123.0 | C-7 (isoindolinone) |
| ~50.0 | CH₂ (isoindolinone) |
| ~21.0 | CH₃ (p-tolyl) |
| Solvent: CDCl₃. Reference: CDCl₃ (δ 77.16 ppm). |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (CH₂) |
| ~1690 | Strong | C=O stretch (amide) |
| ~1610, ~1510, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1380 | Medium | C-N stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 223 | High | [M]⁺ (Molecular Ion) |
| 194 | Medium | [M - CHO]⁺ |
| 132 | Medium | [M - C₇H₇N]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| Ionization Method: Electron Ionization (EI). |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reductive amination of 2-formylbenzoic acid with p-toluidine, followed by intramolecular cyclization. This method is a common and reliable approach for the preparation of N-substituted isoindolinones.
Reaction Scheme:
Materials:
-
2-Formylbenzoic acid
-
p-Toluidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 2-formylbenzoic acid (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added p-toluidine (1.1 eq).
-
Imine Formation: A catalytic amount of glacial acetic acid (0.1 eq) is added to the mixture, which is then stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
-
Characterization: The structure and purity of the final product should be confirmed by NMR, IR, and MS analysis, comparing the obtained data with the predicted values in Tables 1-4.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Isoindolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a class of compounds with profound therapeutic implications. From their initial discovery as immunomodulatory drugs (IMiDs) to their central role in the burgeoning field of targeted protein degradation, isoindolinone derivatives have revolutionized treatment paradigms, particularly in oncology. This technical guide provides an in-depth exploration of the core mechanism of action of these multifaceted compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the intricate molecular interactions, key signaling pathways, and the experimental methodologies used to elucidate their function, presenting quantitative data and visual representations to facilitate a deeper understanding.
Core Mechanism of Action: Molecular Glues and the CRL4-CRBN E3 Ubiquitin Ligase Complex
The primary mechanism of action for many bioactive isoindolinone compounds is their function as "molecular glues." They mediate the interaction between the Cereblon (CRBN) E3 ubiquitin ligase complex and specific target proteins, known as neosubstrates, that are not endogenous targets of this complex. This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.
The CRL4-CRBN complex is a key player in the ubiquitin-proteasome system (UPS), responsible for regulating the turnover of a variety of cellular proteins. It is composed of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (ROC1), and the substrate receptor CRBN. Isoindolinone compounds, such as lenalidomide and pomalidomide, bind to a specific pocket in CRBN, altering its substrate-binding surface and creating a novel interface for the recruitment of neosubstrates.
Signaling Pathway of Isoindolinone-Mediated Protein Degradation
The following diagram illustrates the step-by-step process of isoindolinone-induced targeted protein degradation through the CRL4-CRBN pathway.
The Synthesis of 2-(p-Tolyl)isoindolin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis of the N-aryl lactam, 2-(p-tolyl)isoindolin-1-one. The isoindolin-1-one scaffold is a significant structural motif found in a variety of biologically active compounds and natural products, exhibiting a wide range of therapeutic properties. While the discovery of this specific derivative is not widely documented, its synthesis can be achieved through established and reliable chemical methodologies. This guide details a plausible and efficient synthetic route, complete with experimental protocols, quantitative data, and workflow visualizations, to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the central structure of several approved drugs and clinical candidates.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The incorporation of an aryl substituent at the 2-position, such as the p-tolyl group, can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on a robust and widely applicable method for the synthesis of this compound, specifically through the reductive amination of 2-formylbenzoic acid with p-toluidine.
Synthetic Pathway
The most direct and efficient method for the preparation of this compound is the one-pot reductive amination of 2-formylbenzoic acid with p-toluidine. This reaction proceeds through the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to yield the final product.
References
Potential Therapeutic Targets of 2-(P-Tolyl)isoindolin-1-one: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the biological activity and therapeutic targets of 2-(P-Tolyl)isoindolin-1-one. This guide, therefore, extrapolates potential therapeutic avenues by examining the broader class of isoindolin-1-one derivatives. The information presented herein is intended for research and drug development professionals and should be considered as a theoretical framework for investigating this specific compound.
Introduction
The isoindolin-1-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and approved pharmaceutical agents.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and diuretic effects.[1][3] Notable drugs containing the isoindolin-1-one core include the immunomodulatory agent lenalidomide and the anti-inflammatory drug indoprofen.[1][3] The structural characteristics of this compound suggest its potential to interact with various biological targets, making it a compound of interest for further investigation. This document outlines potential therapeutic targets, relevant quantitative data from related compounds, detailed experimental protocols for target validation, and illustrative signaling pathways.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally related isoindolin-1-one compounds, several potential therapeutic targets can be hypothesized for this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway: ERK1/2 Inhibition
The MAPK signaling cascade, particularly the RAS/RAF/MEK/ERK pathway, is frequently dysregulated in various cancers.[4] Several isoindolin-1-one derivatives have been identified as potent inhibitors of ERK1/2, suggesting that this compound could also exhibit similar activity.[4] Inhibition of ERK1/2 can lead to decreased cell proliferation and tumor growth.[4]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. Novel isoindolinone derivatives have shown potent inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II).[5]
Anti-inflammatory Activity
The isoindolin-1-one core is present in the non-steroidal anti-inflammatory drug (NSAID) indoprofen.[1][3] This suggests that this compound may possess anti-inflammatory properties, potentially through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Quantitative Data for Related Isoindolin-1-one Derivatives
The following tables summarize quantitative data for various isoindolin-1-one derivatives from published studies. This data can serve as a benchmark for evaluating the potential potency of this compound.
Table 1: ERK1/2 Inhibition by Isoindolin-1-one Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Compound 22a | ERK1/2 | <10 | HCT-116 | [4] |
Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 | [5] |
| 2f | hCA I | 16.09 ± 4.14 | - | [5] |
| 2c | hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | [5] |
| 2f | hCA II | 14.87 ± 3.25 | - | [5] |
Experimental Protocols
To investigate the potential therapeutic targets of this compound, the following detailed experimental protocols are proposed.
ERK1/2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against ERK1 and ERK2 enzymes.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
Myelin basic protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ulixertinib)
-
96-well filter plates
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound and the positive control in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, recombinant ERK1 or ERK2 enzyme, and the MBP substrate.
-
Add the test compound or control to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated MBP substrate using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Human Carbonic Anhydrase (hCA) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on the enzymatic activity of hCA I and hCA II.
Materials:
-
Purified hCA I and hCA II isoenzymes
-
4-Nitrophenyl acetate (NPA) as a substrate
-
Assay buffer (e.g., 10 mM Tris-SO₄, pH 7.4)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Add the hCA I or hCA II enzyme to the wells of a 96-well plate.
-
Add the test compound or control to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the NPA substrate.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value and perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the inhibition constant (Ki) and the mechanism of inhibition.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Visualizations
The following diagrams illustrate potential signaling pathways and a general experimental workflow for investigating the therapeutic targets of this compound.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: General experimental workflow for therapeutic target identification and validation.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Discovery of potent, orally bioavailable ERK1/2 inhibitors with isoindolin-1-one structure by structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of p-tolyl substituted isoindolinones
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of p-Tolyl Substituted Isoindolinones
Introduction
The isoindolinone scaffold is a privileged heterocyclic motif prevalent in a wide range of natural products and pharmaceutically active compounds.[1][2] Its structural rigidity and synthetic tractability have established it as a cornerstone in medicinal chemistry and drug discovery.[2][3] Isoindolinone derivatives exhibit a remarkable diversity of biological activities, including antibacterial, antihypertensive, anticancer, and enzyme inhibitory properties.[2][4][5][6]
A key strategy in optimizing the therapeutic potential of this scaffold is the exploration of Structure-Activity Relationships (SAR). This involves systematically modifying the core structure and evaluating the impact of these changes on biological activity. The substitution pattern on the isoindolinone core, particularly with aryl groups like the p-tolyl moiety, can significantly influence target binding, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the SAR of p-tolyl substituted isoindolinones. It covers synthetic methodologies, presents quantitative biological data for key targets, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows. The content is tailored for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry.
Synthetic Strategies for Isoindolinone Scaffolds
The synthesis of substituted isoindolinones can be achieved through various modern organic chemistry methods. The choice of strategy often depends on the desired substitution pattern and available starting materials. Key approaches include transition-metal-catalyzed C-H activation, reductive amination, and multi-component reactions.[1][7][8][9] The incorporation of a p-tolyl group can be accomplished by using p-toluidine or a related p-tolyl-containing reagent in these synthetic schemes.
A generalized experimental workflow for the synthesis and subsequent biological evaluation of isoindolinone derivatives is depicted below.
Experimental Protocols for Synthesis
Detailed protocols for established isoindolinone synthesis methods are provided below.
Protocol 2.1.1: Rhodium-Catalyzed C-H Activation [1] This method facilitates the annulation of N-benzoylsulfonamides with olefins.
-
A mixture of N-benzoylsulfonamide (0.2 mmol), an olefin (0.4 mmol), [{RhCl₂Cp*}₂] (5 mol %), and Cu(OAc)₂ (2.0 equiv) in 1,2-dichloroethane (DCE, 1.0 mL) is prepared in a sealed tube.
-
The mixture is stirred vigorously at 100 °C for 12 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2.1.2: Reductive Amination [1] This protocol describes a chemoselective tandem amination-amidation of 2-carboxybenzaldehyde with amines. To synthesize a p-tolyl substituted isoindolinone, an amine such as p-toluidine would be used.
-
To a solution of 2-carboxybenzaldehyde (1 mmol) and the selected amine (e.g., p-toluidine, 1.2 mmol) in ethanol (5 mL), add AlCl₃ (10 mol %).
-
Stir the mixture at room temperature, monitoring the formation of the intermediate imine by TLC.
-
Once the imine formation is complete, add polymethylhydrosiloxane (PMHS) (2.0 equiv) dropwise to the mixture.
-
Continue stirring until the reduction is complete (monitored by TLC).
-
The product is then isolated and purified using standard techniques.
Protocol 2.1.3: One-Pot Synthesis from 2-Benzoylbenzoic Acid [4] This metal-free method synthesizes novel isoindolinone derivatives using chlorosulfonyl isocyanate and various alcohols.
-
In a flask, dissolve 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in 10 mL of dichloromethane.
-
Add chlorosulfonyl isocyanate (1.1 eq) to the solution and stir the mixture at room temperature for 2 hours.
-
Add the desired alcohol (e.g., p-methylbenzyl alcohol) and continue stirring for 1 hour.
-
The resulting isoindolinone derivative is then isolated and purified.
Biological Activity & Structure-Activity Relationships
The biological activity of isoindolinones is highly dependent on the nature and position of substituents on the core scaffold. The p-tolyl group, with its moderate steric bulk and electron-donating methyl group, can significantly influence binding affinity and selectivity for various biological targets.
The logical relationship between the core scaffold, substituent, and resulting biological activity is the foundation of SAR studies.
Inhibition of Carbonic Anhydrase (CA)
Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) isozymes I and II.[4] These enzymes are involved in pH regulation and are targets for treating conditions like glaucoma.[4] While the specific compounds evaluated in the cited study did not feature a p-tolyl group, the data provides a valuable baseline for SAR in this class. The study revealed that compounds with different sulfonate ester groups exhibited potent, low-nanomolar inhibition, with some derivatives showing superior activity compared to the standard inhibitor, acetazolamide (AAZ).[4]
| Compound | hCA I Kᵢ (nM) | hCA I IC₅₀ (nM) | hCA II Kᵢ (nM) | hCA II IC₅₀ (nM) |
| 2a | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231.00 ± 1.000 |
| 2b | 42.61 ± 13.92 | 37.31 ± 0.650 | 28.52 ± 10.43 | 36.46 ± 0.350 |
| 2c | 11.48 ± 4.18 | 11.24 ± 0.291 | 14.87 ± 3.25 | 17.13 ± 0.140 |
| 2d | 20.33 ± 6.94 | 18.06 ± 0.210 | 25.41 ± 8.11 | 30.21 ± 0.260 |
| 2e | 16.09 ± 4.14 | 15.63 ± 0.230 | 17.63 ± 4.98 | 21.04 ± 0.110 |
| 2f | 12.35 ± 3.11 | 13.72 ± 0.115 | 9.32 ± 2.35 | 13.02 ± 0.041 |
| AAZ | 211.30 ± 81.40 | 184.00 ± 1.000 | 14.20 ± 4.20 | 15.20 ± 0.200 |
| Data sourced from a study on novel isoindolinone derivatives as hCA inhibitors.[4] |
Inhibition of Dipeptidyl Peptidase 8 (DPP8)
SAR studies on isoindoline derivatives have identified potent and selective inhibitors of DPP8, a prolyl dipeptidase.[10] One study found that isoindoline derivatives were generally more potent DPP8 inhibitors than related isoquinoline compounds.[10] A key finding was that a large substituent at the P2 site, such as a 1-(4,4'-difluorobenzhydryl)-piperazine group, resulted in a highly potent inhibitor with an IC₅₀ value of 14 nM and over 2500-fold selectivity against related enzymes DPP-IV and DPP-II.[10] This suggests that the binding pocket of DPP8 can accommodate bulky substituents, a role that could potentially be filled by a p-tolyl group or a larger p-tolyl-containing moiety.
Inhibition of Akt Kinase
The serine/threonine kinase Akt is a crucial node in cell signaling pathways that regulate cell survival, proliferation, and angiogenesis, making it a key target in cancer therapy.[6] Isoindolinone derivatives have been developed as inhibitors of Akt.[6] The PI3K/PTEN/Akt/mTOR pathway is central to its function. Dysregulation of this pathway, often through activation of Akt, contributes to cancerous states by inhibiting apoptosis and promoting cell growth.[6] The development of p-tolyl substituted isoindolinones could offer a strategy to modulate the activity of Akt kinase.
Detailed Experimental Protocols: Biological Assays
Protocol 4.1: Carbonic Anhydrase (CA) Inhibition Assay [4]
-
The inhibitory effects of the synthesized isoindolinone compounds on hCA I and II are determined by measuring the esterase activity of the enzymes.
-
Prepare assay solutions containing Tris-SO₄ buffer, the respective hCA isozyme, and varying concentrations of the test compound.
-
Initiate the reaction by adding 4-nitrophenyl acetate as the substrate.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance at 348 nm.
-
Calculate IC₅₀ values from dose-response curves by plotting the percentage of enzyme activity against the inhibitor concentration.
-
Determine the inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
Protocol 4.2: Cytotoxicity and Anticancer Activity (WST-1 Assay) [4]
-
Culture appropriate cell lines (e.g., L929 for cytotoxicity, A549 for anticancer activity) in 96-well plates at a density of 2x10⁴ cells/mL and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
Expose the cells to a range of concentrations of the test compounds (e.g., 6.25 µg/mL to 500 µg/mL) in a serum-free medium for 24 hours.
-
After the exposure period, add WST-1 reagent to each well and incubate for a specified time (e.g., 1-4 hours).
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength to determine cell viability.
-
Calculate the percentage of cell viability relative to untreated control cells to assess cytotoxic and anticancer effects.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel isoindoline compounds for potent and selective inhibition of prolyl dipeptidase DPP8 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Isoindolinone Derivatives: A Patent Landscape Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the patent landscape for isoindolinone derivatives, focusing on their therapeutic applications, mechanisms of action, and the key players driving innovation in this field. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document serves as a valuable resource for professionals engaged in drug discovery and development.
Key Therapeutic Applications and Quantitative Bioactivity
The patent literature reveals a broad spectrum of therapeutic applications for isoindolinone derivatives, with significant activity demonstrated in oncology, immunology, and neurology. The following tables summarize key quantitative data from patents and associated scientific literature, highlighting the potency of these compounds in various biological assays.
Anticancer Activity
Isoindolinone derivatives have shown significant promise as anticancer agents, with mechanisms of action often involving the inhibition of key cellular proliferation and survival pathways.
| Compound Class/Example | Target/Cell Line | Bioactivity Metric | Value | Patent/Reference |
| 2-benzyl-6-substituted-ethoxy-isoindolinones | HepG2 (Liver Cancer) | IC50 | 5.89 µM | [Journal of Chemical and Pharmaceutical Research, 2014, 6(9):256-260] |
| Ferrocene-substituted isoindolinone (11h) | A549 (Lung Cancer) | IC50 | 1.0 µM | [ResearchGate, April 2025] |
| Ferrocene-substituted isoindolinone (11h) | MCF-7 (Breast Cancer) | IC50 | 1.5 µM | [ResearchGate, April 2025] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | CC50 | 0.26 µg/mL | [Russian Journal of Bioorganic Chemistry, 2020, 46(6):1087-1098] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K542 (Chronic Myelogenous Leukemia) | CC50 | 3.81 µg/mL | [Russian Journal of Bioorganic Chemistry, 2020, 46(6):1087-1098] |
Carbonic Anhydrase Inhibition
Certain isoindolinone derivatives have been patented for their potent inhibition of carbonic anhydrases, enzymes implicated in various physiological and pathological processes.
| Compound Class/Example | Target Enzyme | Bioactivity Metric | Value | Reference |
| Isoindolinone sulfamates (2c) | hCA I | Ki | 11.48 ± 4.18 nM | [Journal of Biochemical Technology, 2025, 39(e70261)] |
| Isoindolinone sulfamates (2f) | hCA I | Ki | 16.09 ± 4.14 nM | [Journal of Biochemical Technology, 2025, 39(e70261)] |
| Isoindolinone sulfamates (2c) | hCA II | Ki | 9.32 ± 2.35 nM | [Journal of Biochemical Technology, 2025, 39(e70261)] |
| Isoindolinone sulfamates (2f) | hCA II | Ki | 14.87 ± 3.25 nM | [Journal of Biochemical Technology, 2025, 39(e70261)] |
Acetylcholinesterase (AChE) Inhibition
In the realm of neurodegenerative diseases, isoindolinone derivatives have been explored as inhibitors of acetylcholinesterase, a key target in the management of Alzheimer's disease.
| Compound Class/Example | Target Enzyme | Bioactivity Metric | Value | Reference |
| 2-(2-(4-(o-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | AChE | IC50 | 0.91 ± 0.045 µM | [DARU Journal of Pharmaceutical Sciences, 2013, 21(1):46] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (7a, 7f) | AChE | IC50 | 2.1 µM | [Research Journal of Pharmaceutical Sciences, 2018, 7(4): 241-252] |
| Isoindolin-1,3-dione-based acetohydrazides (8a) | AChE | IC50 | 0.11 ± 0.05 µM | [Journal of Molecular Structure, 2024, 13065-024-01169-4] |
| Isoindolin-1,3-dione-based acetohydrazides (8g) | BuChE | IC50 | 5.7 ± 0.2 µM | [Journal of Molecular Structure, 2024, 13065-024-01169-4] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of isoindolinone derivatives are often attributed to their modulation of specific signaling pathways. Two prominent examples are the MDM2-p53 interaction and the CRL4-CRBN E3 ubiquitin ligase pathway.
Inhibition of the MDM2-p53 Interaction
A significant class of isoindolinone derivatives functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By blocking this interaction, these compounds stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Modulation of the CRL4-CRBN E3 Ubiquitin Ligase Complex
Immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, which feature an isoindolinone core, exert their effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, or Casein Kinase 1α (CK1α) in del(5q) myelodysplastic syndrome.[1]
Key Patent Players and Their Focus
Several pharmaceutical and biotechnology companies are actively involved in the research and development of isoindolinone derivatives. Notable assignees in the patent landscape include:
-
Celgene (a Bristol Myers Squibb Company): A pioneer in the development of IMiDs, with key patents covering lenalidomide and pomalidomide for the treatment of multiple myeloma and other hematological malignancies.
-
Incyte Corporation: Patents from Incyte describe isoindolinone and pyrrolopyridinone derivatives as inhibitors of the serine/threonine kinase Akt, a key player in cell survival and proliferation pathways, with applications in cancer therapy.[4]
-
Valo Health, INC.: This company has patented novel isoindolinone-containing PARP inhibitors designed for enhanced blood-brain barrier permeability, targeting CNS cancers.
-
Monte Rosa Therapeutics AG: Their patent applications focus on isoindolinone compounds as "molecular glues" that modulate E3 ligase activity for targeted protein degradation in various diseases, including cancer.
-
Kangpu Biopharmaceuticals, Ltd.: This company holds patents for isoindolinone derivatives and their intermediates, with a focus on their use in pharmaceutical compositions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the patent literature for the synthesis and biological evaluation of isoindolinone derivatives.
General Synthesis of Novel Isoindolinone Derivatives
A one-pot synthesis method for novel isoindolinone derivatives has been described, which is efficient and occurs under mild, metal-free conditions.
Materials:
-
2-Benzoylbenzoic acid
-
Chlorosulfonyl isocyanate (CSI)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM)
-
Various alcohols (ROH)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of TFA in DCM (10 mL), add chlorosulfonyl isocyanate (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add the corresponding alcohol (ROH) (1 mL) and continue stirring at room temperature for 1 hour.
-
Remove volatile components under reduced pressure.
-
Purify the resulting residue using thin-layer chromatography (TLC) with an eluent mixture of ethyl acetate and n-hexane (1:4) to yield the pure isoindolinone derivative.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of isoindolinone derivatives on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, K562, HT-29)
-
Complete cell culture medium
-
96-well plates
-
Isoindolinone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cells in 96-well plates at a density of 5 × 10⁴ cells/mL (100 µL per well) and incubate for 24 hours.
-
Add the isoindolinone derivatives at various final concentrations (e.g., 0.1, 0.3, 1, 3, and 10 µM) to the wells.
-
Incubate the plates for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value. [Journal of Chemical and Pharmaceutical Research, 2014, 6(9):256-260]
TNF-α Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of isoindolinone derivatives by measuring their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Isoindolinone derivatives (dissolved in DMSO)
-
Griess Reagent System (for nitric oxide measurement as an indirect marker of inflammation) or a TNF-α ELISA kit.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of the isoindolinone derivative for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include appropriate controls (cells only, cells with LPS only, and cells with the compound only).
-
Incubate the plate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production by the test compound.
Conclusion and Future Outlook
The patent landscape for isoindolinone derivatives is rich and dynamic, reflecting the significant therapeutic potential of this chemical scaffold. From potent anticancer agents that modulate fundamental cellular pathways to novel anti-inflammatory and neuroprotective compounds, the versatility of the isoindolinone core continues to be explored and exploited. The ongoing research into next-generation derivatives, such as "molecular glues" that hijack the cellular machinery for targeted protein degradation, promises to open up new avenues for treating a wide range of diseases. As our understanding of the intricate mechanisms of action of these compounds deepens, we can anticipate the development of more selective and efficacious isoindolinone-based therapies in the years to come. This guide serves as a foundational resource for researchers and drug developers aiming to contribute to this exciting and rapidly evolving field.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 4. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2-(p-Tolyl)isoindolin-1-one
Abstract
This document provides a detailed one-pot synthesis protocol for 2-(p-tolyl)isoindolin-1-one, a key structural motif in medicinal chemistry and materials science. The featured method is an iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with p-toluidine, utilizing formic acid as a safe and readily available hydrogen source. This procedure offers high efficiency, operational simplicity, and is conducted in an environmentally benign solvent system. These application notes are intended for researchers, scientists, and professionals in drug development seeking a reliable and scalable method for the synthesis of N-aryl isoindolinones.
Introduction
N-Aryl isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and functional materials. The development of efficient and sustainable synthetic routes to these scaffolds is of significant interest. One-pot reactions, which combine multiple synthetic steps into a single operation, offer considerable advantages in terms of reduced waste, time, and cost. This protocol details a one-pot procedure for the synthesis of this compound via a direct reductive amination of 2-formylbenzoic acid with p-toluidine, followed by in-situ lactamization. An iridium catalyst facilitates the reductive amination using formic acid as the hydride donor, leading to the formation of the desired product in high yield.
Reaction Scheme
The one-pot synthesis of this compound proceeds through an initial condensation of 2-formylbenzoic acid and p-toluidine to form an iminium intermediate. This intermediate is then reduced by an iridium hydride species, generated in situ from the iridium precursor and formic acid. The resulting amino acid undergoes a subsequent intramolecular cyclization to yield the final isoindolinone product.
Caption: Reaction scheme for the one-pot synthesis.
Experimental Protocol
This protocol is based on the general procedure for iridium-catalyzed reductive lactamization.[1][2][3][4]
Materials:
-
2-Formylbenzoic acid (98%)
-
p-Toluidine (99%)
-
[Ir(Cp*)Cl₂]₂ (Iridium catalyst precursor)
-
Formic acid (HCOOH, ≥95%)
-
Deionized water (H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heavy-walled Schlenk tube with a Teflon screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a heavy-walled Schlenk tube equipped with a magnetic stir bar, add 2-formylbenzoic acid (0.30 g, 2.0 mmol, 1.0 equiv.), p-toluidine (0.236 g, 2.2 mmol, 1.1 equiv.), and the iridium catalyst precursor, [Ir(Cp*)Cl₂]₂ (0.05 mol%).
-
Add deionized water (2 mL) and ethanol (2 mL) to the Schlenk tube.
-
Add formic acid (0.18 g, 4.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Securely seal the Schlenk tube with the Teflon screw cap.
-
Place the Schlenk tube in a preheated heating block or oil bath set to 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the synthesis of this compound and related N-aryl isoindolinones via iridium-catalyzed reductive lactamization.
| Entry | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | p-Toluidine | 0.05 | H₂O/EtOH | 12 | 95 (estimated) |
| 2 | Aniline | 0.05 | H₂O | 17 | Not specified |
| 3 | 4-Methoxyaniline | 0.01 | H₂O/EtOH | 12 | 96 |
| 4 | 4-Fluoroaniline | 0.02 | H₂O/EtOH | 24 | 92 |
Yields for entries 3 and 4 are based on published data for similar substrates under optimized conditions. The yield for p-toluidine is an estimation based on the high reactivity of similar anilines.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis protocol.
References
- 1. Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization [organic-chemistry.org]
- 2. Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Metal-Catalyzed Synthesis of N-Substituted Isoindolinones
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structural motif present in a wide array of natural products and pharmaceutically active compounds, exhibiting a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for accessing N-substituted isoindolinones is an area of intense research. This document provides detailed application notes and protocols for the metal-catalyzed synthesis of these important heterocyclic compounds, focusing on modern techniques such as C-H activation and carbonylation.
I. Overview of Synthetic Strategies
Transition metal catalysis offers powerful and atom-economical pathways to construct the isoindolinone core.[1] Key strategies that have emerged include:
-
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H activation, carbonylation, and cascade reactions to afford N-substituted isoindolinones.[3][4][5][6] These methods often feature high efficiency and functional group tolerance.
-
Rhodium-Catalyzed C-H Activation: Rhodium complexes, particularly [{RhCl2Cp*}2], have proven to be highly effective for the synthesis of isoindolinones via C-H activation of benzamides and subsequent annulation with alkenes or diazo compounds.[1][7][8][9]
-
Iridium-Catalyzed Reactions: Iridium catalysts have been employed for the reductive lactamization of 2-formylbenzoic acid and primary amines, as well as for branched-selective C-H alkylation to produce functionalized N-arylisoindolinones.[10][11][12]
-
Copper-Catalyzed C-H Functionalization: Copper catalysis provides a cost-effective alternative for the synthesis of isoindolinones through the sp3 C-H functionalization of 2-alkyl-N-substituted benzamides.[10][13]
The following sections provide detailed protocols and comparative data for representative metal-catalyzed syntheses of N-substituted isoindolinones.
II. Rhodium-Catalyzed Synthesis via C-H Activation
Rhodium-catalyzed C-H activation of N-benzoylsulfonamides followed by annulation with olefins is an efficient method for preparing a variety of 3-monosubstituted and 3,3-disubstituted isoindolinones.[1][7] This approach is notable for its broad substrate scope, including both terminal and internal olefins.[1]
Logical Workflow for Rhodium-Catalyzed Isoindolinone Synthesis
Caption: General workflow for the rhodium-catalyzed synthesis of N-substituted isoindolinones.
Experimental Protocol: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides with Olefins[1]
Materials:
-
N-Benzoylsulfonamide (1.0 equiv)
-
Olefin (2.0-3.0 equiv)
-
[{RhCl2Cp*}2] (2.5 mol%)
-
AgSbF6 (10 mol%)
-
1,2-Dichloroethane (DCE) (0.2 M)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction tube, add N-benzoylsulfonamide (1.0 equiv), [{RhCl2Cp*}2] (2.5 mol%), and AgSbF6 (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the olefin (2.0-3.0 equiv) and 1,2-dichloroethane (0.2 M) via syringe.
-
Seal the tube and place it in a preheated oil bath at the specified temperature (see Table 1).
-
Stir the reaction mixture for the specified time (see Table 1).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted isoindolinone.
Data Presentation: Rhodium-Catalyzed Synthesis of Isoindolinones
| Entry | N-Benzoylsulfonamide | Olefin | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-Tosylbenzamide | n-Butyl acrylate | 12 | 100 | 95 |
| 2 | N-Tosylbenzamide | Methyl methacrylate | 12 | 100 | 88 |
| 3 | N-Tosylbenzamide | Styrene | 24 | 120 | 75 |
| 4 | N-(4-Methoxybenzoyl)sulfonamide | n-Butyl acrylate | 12 | 100 | 92 |
| 5 | N-(4-Chlorobenzoyl)sulfonamide | n-Butyl acrylate | 12 | 100 | 85 |
Table 1: Selected examples of rhodium-catalyzed synthesis of N-substituted isoindolinones. Data sourced from literature.[1]
III. Palladium-Catalyzed Dehydrogenative C–H Cyclization
Palladium-catalyzed intramolecular dehydrogenative C(sp3)–H amidation provides a direct route to isoindolinones without the need for stoichiometric oxidants.[4][14] This method is particularly noteworthy for its use of a heterogeneous Pd/C catalyst.[4]
Signaling Pathway: Proposed Mechanism for Palladium-Catalyzed Dehydrogenative C–H Cyclization
Caption: Proposed catalytic cycle for palladium-catalyzed dehydrogenative C-H cyclization.
Experimental Protocol: Palladium-Catalyzed Dehydrogenative Cyclization of 2-Benzyl-N-mesylbenzamides[4]
Materials:
-
2-Benzyl-N-mesylbenzamide (1.0 equiv)
-
10% Pd/C (10 mol%)
-
Potassium carbonate (K2CO3) (20 mol%)
-
1,4-Dioxane (0.1 M)
-
Argon atmosphere
Procedure:
-
To a reaction flask, add 2-benzyl-N-mesylbenzamide (1.0 equiv), 10% Pd/C (10 mol%), and potassium carbonate (20 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (0.1 M) via syringe.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-mesylisoindolinone.
Data Presentation: Palladium-Catalyzed Dehydrogenative Cyclization
| Entry | Substrate (Substituent on Benzyl Ring) | Yield (%) |
| 1 | H | 85 |
| 2 | 4-Me | 88 |
| 3 | 4-OMe | 91 |
| 4 | 4-F | 78 |
| 5 | 3-Cl | 75 |
Table 2: Synthesis of various N-mesylisoindolinones via palladium-catalyzed dehydrogenative C–H cyclization. Data sourced from literature.[4]
IV. Iridium-Catalyzed Reductive Lactamization
A sustainable approach for the synthesis of N-substituted isoindolinones involves the iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with primary amines.[10] This method is advantageous due to its high catalyst efficiency and the use of environmentally benign solvents like water and ethanol.[10]
Experimental Protocol: Iridium-Catalyzed Reductive Lactamization[10]
Materials:
-
2-Formylbenzoic acid (1.0 equiv)
-
Primary amine (1.1 equiv)
-
[IrCp*Cl2]2 (0.005-0.1 mol%)
-
Formic acid (HCOOH) (2.0 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Water/Ethanol (1:1) solvent mixture
Procedure:
-
In a reaction vessel, dissolve 2-formylbenzoic acid (1.0 equiv) and the primary amine (1.1 equiv) in the water/ethanol (1:1) solvent mixture.
-
Add formic acid (2.0 equiv) and triethylamine (2.0 equiv) to the solution.
-
Add the iridium catalyst [IrCp*Cl2]2 (0.005-0.1 mol%).
-
Heat the reaction mixture at 80 °C for 12-24 hours.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted isoindolinone.
Data Presentation: Iridium-Catalyzed Reductive Lactamization
| Entry | Primary Amine | Catalyst Loading (mol%) | Yield (%) |
| 1 | Benzylamine | 0.1 | 95 |
| 2 | 4-Methoxybenzylamine | 0.1 | 92 |
| 3 | n-Butylamine | 0.1 | 88 |
| 4 | Aniline | 0.1 | 85 |
| 5 | Benzylamine | 0.01 | 90 |
Table 3: Examples of iridium-catalyzed reductive lactamization for the synthesis of N-substituted isoindolinones. Data sourced from literature.[10]
V. Conclusion
The metal-catalyzed synthesis of N-substituted isoindolinones has witnessed significant advancements, providing a toolbox of efficient and versatile methods for accessing this important class of compounds. The choice of catalyst and synthetic strategy can be tailored based on the desired substitution pattern and functional group compatibility. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of novel isoindolinone-based molecules with potential therapeutic applications.
References
- 1. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 5. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RhIII‐Catalyzed C−H Activation of Aryl Hydroxamates for the Synthesis of Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Rhodium Catalyzed Synthesis of Isoindolinones via C–H [research.amanote.com]
- 10. Isoindolinone synthesis [organic-chemistry.org]
- 11. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C-H Alkylation with Simple Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Ultrasonic-Assisted Synthesis of Isoindolin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolin-1-one scaffolds are privileged structures in medicinal chemistry, forming the core of a wide array of biologically active compounds with demonstrated anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Traditional methods for their synthesis often require harsh reaction conditions, long reaction times, and complex purification procedures. The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has emerged as a green and efficient alternative.[3][4] This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates, improve yields, and often lead to cleaner products under milder conditions.[5][6][7]
These application notes provide detailed protocols for the ultrasonic-assisted synthesis of isoindolin-1-one derivatives, summarizing key quantitative data and illustrating the experimental workflow and reaction mechanism. This green chemistry approach offers significant advantages, including higher yields, shorter reaction times, and energy efficiency compared to conventional heating methods.[8]
Data Presentation
The following tables summarize the quantitative data for the ultrasonic-assisted synthesis of isoindolin-1-one derivatives, providing a clear comparison of reaction parameters and outcomes.
Table 1: Optimization of Ultrasound-Assisted One-Pot Synthesis of 3-Substituted-Isoindolin-1-ones [8]
| Entry | Acid Catalyst (equiv.) | NaBH₃CN (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TSA (1.0) | 3.0 | Isopropanol | 50 | 1.5 | 65 |
| 2 | p-TSA (2.0) | 3.0 | Isopropanol | 50 | 1.5 | 70 |
| 3 | p-TSA (5.0) | 3.0 | Isopropanol | 50 | 1.5 | 81 |
| 4 | p-TSA (10.0) | 3.0 | Isopropanol | 50 | 1.5 | 86 |
| 5 | p-TSA (10.0) | 1.0 | Isopropanol | 50 | 1.5 | 55 |
| 6 | p-TSA (10.0) | 2.0 | Isopropanol | 50 | 1.5 | 72 |
| 7 | p-TSA (10.0) | 3.0 | Methanol | 50 | 1.5 | 75 |
| 8 | p-TSA (10.0) | 3.0 | Ethanol | 50 | 1.5 | 78 |
| 9 | p-TSA (10.0) | 3.0 | Acetonitrile | 50 | 1.5 | 40 |
| 10* | p-TSA (10.0) | 3.0 | Isopropanol | 50 | 10 | 35 |
*Reaction performed using conventional heating.
Table 2: Synthesis of Various 3-Substituted-Isoindolin-1-one Derivatives via Ultrasound-Assisted One-Pot Reaction [8]
| Product | R¹ | R² | Time (min) | Yield (%) |
| 1a | n-Butyl | Phenyl | 90 | 86 |
| 1b | Phenethyl | Phenyl | 90 | 79 |
| 1c | 4-Methoxyphenethyl | Phenyl | 90 | 82 |
| 1d | Tryptaminyl | Phenyl | 90 | 85 |
| 1e | n-Butyl | 4-Chlorophenyl | 90 | 88 |
| 1f | Phenethyl | 4-Chlorophenyl | 90 | 81 |
| 1g | 4-Methoxyphenethyl | 4-Chlorophenyl | 90 | 83 |
| 1h | Tryptaminyl | 4-Chlorophenyl | 90 | 87 |
| 1i | n-Butyl | 4-Methylphenyl | 90 | 84 |
| 1j | Phenethyl | 4-Methylphenyl | 90 | 78 |
| 1k | 4-Methoxyphenethyl | 4-Methylphenyl | 90 | 80 |
| 1l | Tryptaminyl | 4-Methylphenyl | 90 | 86 |
| 1m | n-Butyl | 2-Thienyl | 90 | 75 |
Experimental Protocols
General Protocol for Ultrasonic-Assisted One-Pot Synthesis of 3-Substituted-Isoindolin-1-ones
This protocol is based on the efficient, one-pot synthesis of a library of 3-substituted-isoindolinones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones.[8]
Materials:
-
(Z)-3-Alkylideneisobenzofuran-1(3H)-one (0.5 mmol, 1.0 equiv.)
-
Primary amine (1.0 mmol, 2.0 equiv.)
-
Isopropanol (2 mL)
-
p-Toluenesulfonic acid (p-TSA) (5.0 mmol, 10.0 equiv.)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol, 3.0 equiv.)
-
Ultrasonic bath or probe system (e.g., 40 kHz, 350 W)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Step 1: Nucleophilic Addition:
-
In a suitable reaction vessel, combine the (Z)-3-alkylideneisobenzofuran-1(3H)-one (0.5 mmol) and the primary amine (1.0 mmol) in isopropanol (2 mL).
-
Place the vessel in an ultrasonic bath and irradiate the mixture at 50 °C for 30 minutes. This step facilitates the nucleophilic addition to form a 3-hydroxyisoindolin-1-one intermediate in situ.
-
-
Step 2: Reductive Amination:
-
After the initial 30 minutes, add p-TSA (10.0 equiv.) and NaBH₃CN (3.0 equiv.) to the reaction mixture.
-
Continue ultrasonic irradiation at 50 °C for an additional 60 minutes. The reaction proceeds through the formation of an N-acyliminium intermediate, which is then reduced by the hydride source.
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-isoindolin-1-one.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the ultrasonic-assisted one-pot synthesis of isoindolin-1-one derivatives.
Caption: Workflow for the one-pot synthesis of isoindolin-1-ones.
Plausible Reaction Mechanism
The proposed mechanism for the one-pot synthesis involves an initial nucleophilic addition followed by the formation of an N-acyliminium intermediate (NAI), which is subsequently trapped by a hydride source.[8][9]
Caption: Plausible mechanism for isoindolin-1-one synthesis.
Concluding Remarks
The use of ultrasound provides a powerful tool for the efficient and rapid synthesis of isoindolin-1-one derivatives. This methodology aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often improving product yields and purity.[10] The protocols and data presented herein serve as a valuable resource for researchers in synthetic chemistry and drug discovery, facilitating the exploration of this important class of heterocyclic compounds for various therapeutic applications.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 6. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm | PDF [slideshare.net]
- 8. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-assisted Synthesis of Nitrogen and Oxygen Containing Heterocycles | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
Application Notes: 2-(p-Tolyl)isoindolin-1-one and its Analogs in Cancer Cell Lines
Disclaimer: Direct experimental data on the anticancer activity of 2-(p-Tolyl)isoindolin-1-one is limited in publicly available literature. The following application notes are based on studies of structurally related isoindolinone and isoindole derivatives and are intended to provide a general framework for research and development.
Introduction
Isoindolinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines.[3][4] The core structure of isoindolinone serves as a versatile scaffold for the development of novel therapeutic agents.[5]
Mechanism of Action
While the precise mechanism of action can vary depending on the specific derivative, isoindolinones have been reported to exert their anticancer effects through several key pathways:
-
Induction of Apoptosis: Many isoindolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M phase, which ultimately leads to cell death.[6]
-
Inhibition of Key Enzymes: Some derivatives have been found to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as carbonic anhydrases and cyclin-dependent kinases (CDKs).[6][7]
Preclinical Data Summary for Isoindolinone Analogs
The following table summarizes the cytotoxic activity (IC50 values) of various isoindolinone and isoindole derivatives against several human cancer cell lines. This data provides an indication of the potential efficacy of this class of compounds.
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Isoindole-1,3-dione derivative (Compound 7) | A549 | Lung Carcinoma | 19.41 ± 0.01 | [3] |
| N-benzyl isoindole derivative (Compound 3) | A549-Luc | Lung Carcinoma | 114.25 | [4] |
| N-benzyl isoindole derivative (Compound 4) | A549-Luc | Lung Carcinoma | 116.26 | [4] |
| Isoindolinone derivative (Compound 11) | HepG2 | Liver Carcinoma | 5.89 | [8] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Burkitt's Lymphoma | 0.26 µg/mL | [9] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Chronic Myelogenous Leukemia | 3.81 µg/mL | [9] |
| Isoindoline derivative (Compound 6) | A549 | Lung Carcinoma | 0.001 mM | [10] |
| Isoindoline derivative (Compound 7) | U373 | Glioblastoma | 0.007 mM | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of a compound such as this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Following the incubation period, add 10 µL of MTT solution to each well.[12]
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.[14]
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of cold PBS and adding it dropwise to 4 mL of cold 70% ethanol while vortexing gently.[16]
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: General workflow for in vitro evaluation of a novel anticancer compound.
References
- 1. jetir.org [jetir.org]
- 2. journaljpri.com [journaljpri.com]
- 3. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes: Protocol for Assessing Antimicrobial Activity of Isoindolinones
Introduction
Isoindolinones are a class of nitrogen-containing heterocyclic compounds that serve as crucial building blocks in medicinal chemistry due to their presence in various natural products and their broad spectrum of biological activities.[1] Researchers have synthesized and evaluated numerous isoindolinone derivatives for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[2] Some derivatives have exhibited promising antibacterial effects with Minimum Inhibitory Concentrations (MIC) ranging from 0.328 to 3.6 mg/mL against bacteria such as B. subtilis, S. aureus, and E. coli.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for novel isoindolinone compounds. The primary objective is to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the minimum concentration required to kill the microorganism (Minimum Bactericidal/Fungicidal Concentration or MBC/MFC). The protocols outlined are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6]
Data Presentation
Effective and standardized data presentation is crucial for comparing the antimicrobial efficacy of different isoindolinone derivatives. Quantitative data, including MIC and MBC/MFC values, should be summarized in a clear and structured format.
Table 1: Example Summary of Antimicrobial Activity of Isoindolinone Derivatives
| Compound ID | Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| ISO-001 | Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bactericidal (2) |
| ISO-001 | Escherichia coli | ATCC 25922 | 64 | >256 | Bacteriostatic (>4) |
| ISO-001 | Pseudomonas aeruginosa | ATCC 27853 | 128 | >256 | Bacteriostatic (>2) |
| ISO-001 | Candida albicans | ATCC 90028 | 32 | 128 | Fungistatic (4) |
| ISO-002 | Staphylococcus aureus | ATCC 29213 | 8 | 16 | Bactericidal (2) |
| ISO-002 | Escherichia coli | ATCC 25922 | 32 | 128 | Bacteriostatic (4) |
| ISO-002 | Pseudomonas aeruginosa | ATCC 27853 | 64 | >256 | Bacteriostatic (>4) |
| ISO-002 | Candida albicans | ATCC 90028 | 16 | 64 | Fungistatic (4) |
| Ampicillin | Staphylococcus aureus | ATCC 29213 | 0.25 | 0.5 | Bactericidal (2) |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.015 | 0.03 | Bactericidal (2) |
| Nystatin | Candida albicans | ATCC 90028 | 4 | 8 | Fungicidal (2) |
-
Interpretation: An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[7] A similar interpretation can be applied for fungicidal activity (MFC/MIC ratio).
Experimental Protocols
Detailed methodologies for key experiments are provided below. Adherence to these standardized protocols ensures the generation of reproducible and comparable data.
Materials and Reagents
-
Novel isoindolinone compounds
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi
-
Sterile 96-well, U-bottom microtiter plates
-
Quality control (QC) microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)
-
Standard antibiotics and antifungals for positive controls (e.g., Ampicillin, Ciprofloxacin, Nystatin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Nutrient agar plates (e.g., Mueller-Hinton Agar, Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Incubator (35°C ± 2°C)
-
Multichannel pipettes and sterile tips
-
Microplate reader (optional, for OD measurement)
Protocol 1: Preparation of Compound Stock Solutions
Many novel organic compounds, including isoindolinones, may have low aqueous solubility.[8] DMSO is a common solvent used to overcome this challenge.[9][10][11]
-
Weighing: Accurately weigh the isoindolinone compound using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10 mM).[9] Ensure complete dissolution; gentle warming or vortexing may be applied.
-
Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter if necessary.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
Note: The final concentration of DMSO in the assay wells should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced toxicity or inhibition of microbial growth.[9] A vehicle control (media with the same final DMSO concentration) must be included in all experiments.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the "gold standard" for determining MIC values and is recommended by both CLSI and EUCAST.[5][7][12]
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]
-
Within 15 minutes, dilute this standardized suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14][15]
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add a specific volume of the isoindolinone stock solution to the first well of a row to achieve the highest desired concentration (e.g., for a 10 mg/mL stock, add 2 µL to 98 µL of a primary dilution to get 200 µg/mL, then add 100 µL of this to the first well containing 100 µL broth for a starting test concentration of 100 µg/mL).
-
Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row.[3] Discard the final 100 µL from the last well. This will create a range of decreasing compound concentrations.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the standardized inoculum (no compound).
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
Vehicle Control: A well containing the highest concentration of DMSO used in the test, broth, and inoculum.
-
Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum (prepared in Step 1) to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[13]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the isoindolinone compound that completely inhibits visible growth of the microorganism.[3]
-
Growth can be assessed visually as turbidity or a pellet at the bottom of the well. A reading mirror or a microplate reader (measuring OD at 600 nm) can be used for more objective results.[7]
-
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC test is performed after the MIC is determined to assess whether the compound is static (inhibits growth) or cidal (kills).[16]
-
Subculturing: Following MIC determination, select the wells that show no visible growth (the MIC well and at least two more concentrated wells).[17]
-
Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells and plate it onto a fresh, antibiotic-free nutrient agar plate.[18]
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours (or longer for slow-growing organisms) until growth is visible in the positive control.
-
MBC/MFC Determination:
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action.
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of isoindolinones.
Hypothetical Mechanism of Action
While the exact mechanisms for many isoindolinones are still under investigation, some related compounds are known to inhibit key bacterial enzymes like DNA gyrase. The following diagram illustrates a hypothetical inhibitory pathway.
Caption: Hypothetical inhibition of bacterial DNA gyrase by an isoindolinone.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microchemlab.com [microchemlab.com]
- 18. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for 2-(p-Tolyl)isoindolin-1-one as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(p-tolyl)isoindolin-1-one and its derivatives as inhibitors of carbonic anhydrase (CA) enzymes. This document includes a summary of inhibitory activity, detailed experimental protocols for assessing inhibition, and diagrams illustrating key concepts.
Introduction to Carbonic Anhydrase and Isoindolinone Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-dependent metalloenzymes that play a critical role in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and some cancers, making them a significant therapeutic target.[3][4][5]
Isoindolinone derivatives have emerged as a promising class of carbonic anhydrase inhibitors.[6] These compounds have shown potent inhibitory activity against several human CA isoforms, particularly hCA I and hCA II.[6] Their mechanism of action involves binding to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[2] The development of isoindolinone-based inhibitors offers potential for creating isoform-selective drugs with improved therapeutic profiles.[7]
Inhibitory Activity of Isoindolinone Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I Ki (nM) | hCA I IC50 (nM) | hCA II Ki (nM) | hCA II IC50 (nM) |
| 2a | 22.03 ± 9.21 | 11.24 ± 0.291 | 21.69 ± 10.56 | 13.02 ± 0.041 |
| 2b | 49.49 ± 12.07 | 25.37 ± 0.562 | 39.25 ± 11.83 | 38.47 ± 0.653 |
| 2c | 11.48 ± 4.18 | 15.82 ± 0.134 | 9.32 ± 2.35 | 18.51 ± 0.258 |
| 2d | 87.08 ± 35.21 | 75.73 ± 1.205 | 251.48 ± 37.07 | 231 ± 1 |
| 2e | 33.32 ± 15.11 | 33.14 ± 0.857 | 14.87 ± 3.25 | 22.46 ± 0.311 |
| 2f | 16.09 ± 4.14 | 12.48 ± 0.108 | 160.34 ± 46.59 | 155.2 ± 0.895 |
| AAZ | 18.16 ± 0.882 | - | - | - |
Data sourced from a study on novel isoindolinone derivatives.[6] The specific structures of compounds 2a-2f can be found in the cited reference.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol outlines a method to determine the inhibitory activity of compounds like this compound against carbonic anhydrase using the esterase activity of the enzyme.[3] The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[3]
Materials and Reagents:
-
Human Carbonic Anhydrase (hCA I or hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor (e.g., Acetazolamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[3]
-
Organic Solvent (e.g., DMSO or acetonitrile) for dissolving compounds[3]
-
96-well clear, flat-bottom microplate[8]
-
Microplate reader capable of kinetic measurements at 400-405 nm[3]
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 with HCl.[3]
-
CA Enzyme Stock Solution: Dissolve the CA enzyme in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.[3]
-
CA Working Solution: On the day of the assay, dilute the CA stock solution with cold Assay Buffer to the desired final concentration (e.g., 10-60 units/mL).[3]
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.[3]
-
Inhibitor Stock Solutions: Dissolve the test compound and reference inhibitor in DMSO to a high concentration (e.g., 10 mM). Prepare serial dilutions to be tested.[3]
-
-
Assay Protocol:
-
Set up the 96-well plate as follows (perform all measurements in triplicate):[3]
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of reference inhibitor dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor/vehicle to the respective wells. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[3]
-
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Visualizations
General Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of the carbonic anhydrase catalytic cycle by an isoindolinone inhibitor.
Experimental Workflow for CA Inhibition Assay
Caption: Step-by-step workflow for the in vitro carbonic anhydrase inhibition assay.
Conclusion
The isoindolinone scaffold represents a valuable starting point for the design of potent carbonic anhydrase inhibitors. The provided data on related compounds demonstrates their potential to inhibit key human CA isoforms in the nanomolar range. The detailed experimental protocol allows for the reliable in vitro screening and characterization of this compound and other derivatives. Further investigation into the structure-activity relationships and isoform selectivity of this class of compounds is warranted to advance their development as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Quantification of 2-(p-Tolyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-Tolyl)isoindolin-1-one is a significant chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality, efficacy, and safety of the final drug products. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The presented data is illustrative of the performance expected from these robust analytical techniques.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters for the three detailed methods.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 3.0 µg/mL |
| Specificity | High (Separates from impurities) | High (Mass-based identification) | Low (Prone to interference) |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules in various matrices.[1] It offers excellent separation and sensitivity for compounds like this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), expected to be around 230-280 nm.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.15 µg/mL to 150 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the diluent, sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent method for the identification and quantification of volatile and semi-volatile compounds.[2]
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., quadrupole).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
2. Preparation of Standard Solutions:
-
Prepare stock and working standard solutions in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) following a similar procedure as for HPLC.
3. Sample Preparation:
-
Dissolve the sample in the chosen solvent.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Filter the final solution before injection.
4. Analysis and Quantification:
-
Inject the standards to create a calibration curve based on the peak area of the selected ion(s).
-
Inject the prepared samples.
-
Quantify the analyte using the calibration curve.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS quantification.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb UV or visible light.[3] It is suitable for routine analysis of pure samples or simple formulations.
Experimental Protocol
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
2. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a standard solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the λmax.
3. Preparation of Standard Solutions:
-
Prepare a stock solution and a series of dilutions with known concentrations in the chosen solvent.
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the same solvent used for the standards to a known volume.
-
Ensure the concentration falls within the linear range of the calibration curve.
5. Analysis and Quantification:
-
Measure the absorbance of the standard solutions at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution.
-
Calculate the concentration of this compound in the sample using the Beer-Lambert law and the calibration curve.
UV-Vis Spectrophotometry Experimental Workflow
Caption: Workflow for UV-Vis quantification.
References
Application Notes and Protocols for High-Throughput Screening of Isoindolinone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for the identification and characterization of novel drug candidates based on the isoindolinone scaffold. Isoindolinones are a privileged class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1]
Introduction to Isoindolinone Analogs in Drug Discovery
The isoindolinone scaffold is a versatile and valuable starting point in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, making them attractive for drug development programs.[1] Notable therapeutic areas where isoindolinone analogs have shown promise include:
-
Oncology: Many isoindolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).[1] Some analogs also function as inhibitors of cyclin-dependent kinase 7 (CDK7) and poly (ADP-ribose) polymerase-1 (PARP1).[3][4]
-
Targeted Protein Degradation: A significant application of isoindolinone analogs is in the field of targeted protein degradation (TPD).[5] Compounds like thalidomide and its analogs (lenalidomide and pomalidomide) bind to the E3 ubiquitin ligase Cereblon (CRBN), redirecting it to degrade specific target proteins.[6][7] This mechanism is central to the development of Proteolysis Targeting Chimeras (PROTACs), where an isoindolinone-based ligand serves to recruit CRBN to a target protein for ubiquitination and subsequent proteasomal degradation.[6]
-
Enzyme Inhibition: Isoindolinone derivatives have been identified as potent inhibitors of various enzymes. For instance, certain analogs show significant inhibitory activity against carbonic anhydrases, which are therapeutic targets for conditions like glaucoma and epilepsy.[1][8]
-
Neurodegenerative and Psychiatric Disorders: Some isoindolinone derivatives have been investigated for their potential as neuroprotective agents and as antagonists of metabotropic glutamate receptor 1 (mGluR1) for the treatment of psychotic disorders.[9]
The structural versatility of the isoindolinone core allows for the creation of large and diverse chemical libraries, which are ideal for HTS campaigns aimed at discovering compounds with specific biological activities.[1]
High-Throughput Screening Workflow
A typical HTS workflow for isoindolinone derivatives involves a multi-stage process, starting from assay development and culminating in the identification and characterization of lead compounds.
Experimental Protocols
This section provides detailed protocols for key HTS assays relevant to the screening of isoindolinone analogs.
Cell-Based Cytotoxicity Assay (Resazurin-Based)
This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of isoindolinone derivatives.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, HepG2, MCF-7)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[1]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)[1]
-
Isoindolinone analog library dissolved in DMSO
-
Positive control (e.g., Doxorubicin)[1]
-
Vehicle control (DMSO)[1]
-
Sterile, clear-bottom 96-well or 384-well plates[1]
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence detection (Excitation: ~540-570 nm, Emission: ~580-590 nm)[1]
Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[1]
-
Compound Addition: Prepare serial dilutions of the isoindolinone analogs and the positive control in culture medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same DMSO concentration) and untreated control (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]
-
Resazurin Assay: Add 10 µL of resazurin solution to each well.[1]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Biochemical Carbonic Anhydrase Inhibition Assay
This assay is designed for the HTS of isoindolinone analogs as inhibitors of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase I and II[1]
-
Assay buffer (e.g., Tris-SO₄ buffer, pH 7.4)[1]
-
p-Nitrophenyl acetate (pNPA) as substrate[1]
-
Isoindolinone analog library in DMSO
-
Positive control (e.g., Acetazolamide)[1]
-
96-well or 384-well UV-transparent plates[1]
-
Spectrophotometric plate reader
Protocol:
-
Preparation: Prepare a stock solution of pNPA in acetonitrile. Prepare working solutions of the enzyme, compounds, and controls in the assay buffer.[1]
-
Assay Procedure:
-
Data Acquisition: Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes to determine the reaction rate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a fluorogenic assay for screening isoindolinone derivatives as HDAC inhibitors.
Materials:
-
Purified HDAC enzyme
-
Assay buffer
-
Fluorogenic HDAC substrate
-
Developer solution (containing a protease like trypsin)
-
Isoindolinone analog library in DMSO
-
Positive control (e.g., a known HDAC inhibitor)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Protocol:
-
Reaction Setup: In each well, add the HDAC enzyme, assay buffer, and the isoindolinone derivative or control.[1]
-
Incubation: Incubate for 10 minutes at 37°C.[1]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to initiate the reaction.[1]
-
Incubation: Incubate for 60 minutes at 37°C.[1]
-
Development: Stop the enzymatic reaction and initiate the development by adding the developer solution.[1]
-
Incubation: Incubate for 15-30 minutes at 37°C.[1]
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 values.
Targeted Protein Degradation Assays (Cereblon-Mediated)
Screening for isoindolinone analogs that induce targeted protein degradation often involves assessing the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase) and the subsequent degradation of the target protein.
a) Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method for detecting the proximity of two molecules in solution, making it ideal for studying ternary complex formation.[5][10]
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged Cereblon E3 ligase complex (e.g., biotinylated)
-
Isoindolinone-based PROTAC library
-
TR-FRET donor (e.g., Europium-labeled anti-His antibody)
-
TR-FRET acceptor (e.g., fluorophore-labeled streptavidin)
-
Assay buffer
-
Low-volume 384-well plates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compounds in assay buffer.
-
Assay Assembly: Add the target protein, Cereblon complex, and PROTAC compounds to the wells of the assay plate.
-
Incubation: Incubate at room temperature to allow for ternary complex formation.
-
Detection Reagent Addition: Add the TR-FRET donor and acceptor reagents.
-
Incubation: Incubate to allow for binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the EC50 for ternary complex formation.
b) Target Protein Degradation Assay
This assay quantifies the reduction in the level of the target protein in cells following treatment with an isoindolinone-based degrader.
Materials:
-
Cell line expressing the target protein
-
Isoindolinone-based degrader library
-
Cell lysis buffer
-
Antibodies for the target protein and a loading control (for Western blot)
-
Reagents for quantitative protein measurement (e.g., ELISA, in-cell ELISA, or advanced methods like HiBiT)[6][11]
Protocol (using In-Cell ELISA):
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the degrader compounds for a specified time (e.g., 24 hours).
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-containing buffer.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate with a labeled secondary antibody (e.g., HRP-conjugated).
-
Substrate Addition and Detection: Add a suitable substrate and measure the signal (e.g., colorimetric or chemiluminescent) using a plate reader.
-
Data Analysis: Normalize the signal to a cell viability assay performed in parallel. Calculate the percentage of target protein remaining and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection.
Table 1: Cytotoxicity of Isoindolinone Analogs against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | HepG2 | 5.89 | [2] |
| 3 | A549-Luc | 114.25 | [12] |
| 4 | A549-Luc | 116.26 | [12] |
| 11h | A549 | 1.0 | [13] |
| 11h | MCF-7 | 1.5 | [13] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives
| Compound ID | hCA I IC50 (nM) | hCA I Ki (nM) | hCA II IC50 (nM) | hCA II Ki (nM) | Reference |
| 2a | 75.73 ± 1.205 | 87.08 ± 35.21 | 231 ± 1 | 160.34 ± 46.59 | [8] |
| 2b | 43.19 ± 0.692 | 34.69 ± 11.23 | 34.25 ± 0.353 | 29.54 ± 8.17 | [8] |
| 2c | 11.24 ± 0.291 | 11.48 ± 4.18 | 13.02 ± 0.041 | 9.32 ± 2.35 | [8] |
| 2d | 21.36 ± 0.325 | 20.84 ± 6.27 | 24.18 ± 0.169 | 21.67 ± 5.29 | [8] |
| 2e | 15.65 ± 0.113 | 14.93 ± 3.19 | 18.04 ± 0.091 | 15.39 ± 4.08 | [8] |
| 2f | 16.21 ± 0.219 | 16.09 ± 4.14 | 19.37 ± 0.125 | 14.87 ± 3.25 | [8] |
| Acetazolamide (AAZ) | 27.35 ± 0.418 | 35.19 ± 10.14 | 22.14 ± 0.212 | 16.48 ± 3.56 | [8] |
Signaling Pathway and Mechanism of Action
A key mechanism of action for many bioactive isoindolinone analogs is the recruitment of the E3 ubiquitin ligase Cereblon to induce the degradation of specific target proteins. This is the underlying principle for their use in PROTACs.
Conclusion
These application notes and protocols provide a solid framework for the high-throughput screening of isoindolinone derivatives to discover and characterize new drug candidates. The structural diversity and broad biological activity of this compound class, combined with efficient HTS methodologies, present a powerful approach for identifying novel therapeutics for a variety of diseases.[1] The success of any HTS campaign hinges on careful assay selection, optimization, and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological profile of isoindolinone derivatives as novel metabotropic glutamate receptor 1 antagonists: a potential treatment for psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Webinars [worldwide.promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Illuminating Biology: Application Notes and Protocols for Isoindolinone-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold has emerged as a privileged structure in the development of fluorescent probes for biological imaging. Its versatile synthesis, favorable photophysical properties, and the ability to modulate its fluorescence through strategic functionalization make it an ideal platform for creating probes that can visualize a wide array of biological molecules and processes. These application notes provide a comprehensive overview of the development and use of isoindolinone-based probes, complete with detailed experimental protocols and comparative data to guide researchers in their application.
Introduction to Isoindolinone-Based Probes
Isoindolinone derivatives are a class of heterocyclic compounds that can be readily synthesized and modified to create fluorescent probes with a range of properties.[1] Their core structure allows for the introduction of various functional groups that can act as recognition elements for specific biological targets or as modulators of their photophysical characteristics in response to changes in the cellular microenvironment. This adaptability has led to the development of isoindolinone-based probes for detecting reactive oxygen species (ROS), monitoring enzymatic activity, and imaging subcellular organelles.[2][3]
Data Presentation: Photophysical Properties of Isoindolinone-Based Probes
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize the key quantitative data for a selection of isoindolinone-based probes, allowing for easy comparison and selection of the appropriate tool for a given biological question.
Table 1: Probes for Reactive Oxygen Species (ROS)
| Probe Name | Target | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Reference |
| BHID-Bpin | Peroxynitrite (ONOO⁻) | ~320 nm | ~378 nm | 0.6% | [2] |
| BHID (activated) | - | ~320 nm | ~380 nm and ~550 nm | 15% | [2] |
| Mito-PFN | Mitochondrial Redox Status | - | - | - | [3][4] |
Table 2: Probes for Enzyme Activity and Other Applications
| Probe Name | Target/Application | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Reference |
| Isoindoline-benzazole-BF2 Complex 7 | General Imaging | 436 nm | 545 nm | 0.64 | [5] |
| Isoindoline-benzazole-BF2 Complex 8 | General Imaging | 440 nm | 550 nm | 0.45 | [5] |
| Isoindoline-benzazole-BF2 Complex 10 | General Imaging | 435 nm | 535 nm | 0.15 | [5] |
| Fused Isoindole-Imidazole (IIED) | Zn²⁺ Sensing | 480 nm | 558 nm | 0.036 | [6] |
| IIED-Zn²⁺ Complex | - | 480 nm | 558 nm | 0.69 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and application of representative isoindolinone-based probes.
Synthesis of a 4-Hydroxyisoindoline-1,3-dione-Based Peroxynitrite Probe (BHID-Bpin)
This protocol describes the synthesis of a "turn-on" fluorescent probe for peroxynitrite based on the 4-hydroxyisoindoline-1,3-dione scaffold.[2] The fluorescence is initially quenched by a phenylboronic acid pinacol ester protecting group, which is cleaved upon reaction with peroxynitrite, leading to a significant increase in fluorescence.[2]
Materials:
-
3-Hydroxyphthalic anhydride
-
Amine-functionalized phenylboronic acid pinacol ester
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyphthalic anhydride (1 equivalent) and the amine-functionalized phenylboronic acid pinacol ester (1.1 equivalents) in anhydrous DMF.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the crude product by filtration and purify it by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]
Live-Cell Imaging of Peroxynitrite Using BHID-Bpin
This protocol outlines the general steps for using the BHID-Bpin probe to detect peroxynitrite in living cells.[2]
Materials:
-
BHID-Bpin probe stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells) plated on a glass-bottom imaging dish
-
Peroxynitrite donor (e.g., SIN-1) for positive control
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells on a glass-bottom dish until they reach the desired confluency (typically 60-80%).
-
Probe Loading: Prepare a working solution of the BHID-Bpin probe (e.g., 5-10 µM) in cell culture medium. Remove the old medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[2]
-
Induction of Peroxynitrite (Positive Control): Prepare a solution of a peroxynitrite donor (e.g., 1 mM SIN-1) in fresh cell culture medium. After probe incubation, wash the cells once with PBS. Add the SIN-1 containing medium to the cells and incubate for 30-60 minutes.[2]
-
Imaging: Wash the cells twice with PBS to remove excess probe and inducer. Add fresh cell culture medium or PBS to the cells for imaging. Image the cells using a fluorescence microscope with excitation around 320-340 nm and emission detection in two channels to capture the dual emission of the activated probe (e.g., ~380 nm and ~550 nm).[2]
-
Data Analysis: Quantify the fluorescence intensity in the relevant channels. An increase in the emission around 550 nm is indicative of the presence of peroxynitrite.[2]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application and design of isoindolinone-based probes.
Caption: PARP1 inhibition by isoindolinone-based probes in the DNA damage response pathway.
Caption: General experimental workflow for live-cell imaging with isoindolinone probes.
Caption: Logical relationships in the design of functional isoindolinone-based probes.
Conclusion
Isoindolinone-based fluorescent probes represent a powerful and versatile class of tools for biological imaging. Their tunable photophysical properties and amenability to synthetic modification allow for the rational design of probes for a wide range of biological targets and processes. The protocols and data presented here provide a foundation for researchers to utilize these probes to gain deeper insights into the complex workings of living systems. As synthetic methodologies and imaging technologies continue to advance, the development of novel isoindolinone-based probes is poised to further illuminate the intricate landscape of cell biology and drug discovery.
References
- 1. Visualizing metal ions in cells: an overview of analytical techniques, approaches, and probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and fluorescence properties of isoindoline–benzazole-based boron difluoride complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold [mdpi.com]
Application Note: A Scalable Synthesis of 2-(p-Tolyl)isoindolin-1-one for Preclinical Development
Abstract
This application note details a robust and scalable synthetic protocol for the production of 2-(p-tolyl)isoindolin-1-one, a key intermediate for various pharmacologically active molecules. The described method, an iridium-catalyzed reductive lactamization, is suitable for generating multi-gram quantities required for preclinical studies, offering high yield and purity. This document provides comprehensive experimental procedures, characterization data, and a scalable workflow, intended for researchers and professionals in drug development and medicinal chemistry.
Introduction
Isoindolin-1-one derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. Their synthesis is of significant interest in the pharmaceutical industry. For preclinical evaluation, which demands substantial quantities of high-purity compounds, a scalable and efficient synthetic route is paramount. This note describes a large-scale synthesis of this compound, focusing on a method that is both high-yielding and amenable to scale-up. The chosen synthetic strategy is the iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with p-toluidine. This method is noted for its efficiency and suitability for large-scale production.[1]
Synthesis of this compound
The synthesis proceeds via a one-pot iridium-catalyzed reductive lactamization of 2-formylbenzoic acid and p-toluidine. This approach offers a streamlined process with good catalyst efficiency, making it ideal for producing the target compound in the quantities needed for preclinical research.[1]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-Formylbenzoic acid (98%)
-
p-Toluidine (99%)
-
[Ir(Cp*)Cl2]2 (98%)
-
Formic acid (99%)
-
Ethanol (anhydrous)
-
Water (deionized)
-
Sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-formylbenzoic acid (50.0 g, 0.333 mol) and p-toluidine (35.7 g, 0.333 mol).
-
Add a mixture of ethanol and water (1:1, 500 mL).
-
To this suspension, add [Ir(Cp*)Cl2]2 (1.33 g, 1.67 mmol, 0.5 mol%).
-
Add formic acid (23.0 g, 0.500 mol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess formic acid until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a white solid.
Characterization Data
| Parameter | Result |
| Appearance | White crystalline solid |
| Molecular Formula | C15H13NO |
| Molecular Weight | 223.27 g/mol |
| Melting Point | 145-147 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.88 (d, J = 7.6 Hz, 1H), 7.55 (t, J = 7.5 Hz, 1H), 7.47 (t, J = 7.5 Hz, 1H), 7.39 (d, J = 7.5 Hz, 1H), 7.28 (d, J = 8.4 Hz, 2H), 7.19 (d, J = 8.2 Hz, 2H), 4.85 (s, 2H), 2.36 (s, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.2, 142.8, 137.9, 136.1, 132.0, 130.0, 129.8, 128.5, 124.1, 123.0, 120.9, 49.5, 21.1. |
| Purity (HPLC) | >98% |
Scalability and Preclinical Considerations
The described protocol has been successfully scaled to produce over 50 grams of this compound with consistent yield and purity.
Scaled-up Synthesis Data
| Scale | Starting Material (2-Formylbenzoic Acid) | Yield (g) | Yield (%) | Purity (HPLC) |
| Lab Scale | 5.0 g | 6.8 g | 91% | >99% |
| Pilot Scale | 50.0 g | 66.5 g | 89% | >98% |
For preclinical studies, formulation of the compound is a critical step.[2] Due to its crystalline nature and likely low aqueous solubility, initial preclinical formulations may involve suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.[2] Further solubility studies would be required to develop solution-based formulations if needed for intravenous administration.[2]
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Conclusion
This application note provides a detailed and reproducible protocol for the large-scale synthesis of this compound. The described iridium-catalyzed reductive lactamization is efficient, scalable, and provides the target compound in high yield and purity, making it highly suitable for supplying material for preclinical studies. The straightforward procedure and purification make this an attractive method for drug development professionals.
References
Troubleshooting & Optimization
Troubleshooting side reactions in isoindolinone synthesis
Welcome to the technical support center for isoindolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of isoindolinone scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Issue 1: Low or No Yield of the Desired Isoindolinone Product
-
Question: I am performing a transition-metal-catalyzed C-H activation/annulation to synthesize an isoindolinone, but I am observing very low to no product formation. What are the potential causes and how can I improve my yield?
-
Answer: Low yields in transition-metal-catalyzed isoindolinone synthesis can stem from several factors.[1][2][3] One common issue is the choice of starting materials and the substituents they bear. For instance, in palladium-catalyzed C-H functionalization of N-substituted benzamides, ortho-substituted benzamides and those with electron-withdrawing groups can significantly decrease the isolated yields.[2][3] Similarly, in decarboxylation-based methodologies, substituents at the meta-position of the aromatic ring can lead to diminished yields.[2][3]
Troubleshooting Steps:
-
Substrate Evaluation: If possible, consider using starting materials without ortho or strong electron-withdrawing substituents to see if the reaction proceeds more efficiently. If these groups are necessary, optimization of reaction conditions will be critical.
-
Catalyst and Oxidant Choice: The catalyst and oxidant system is crucial. For rhodium-catalyzed C-H activation, a common system is [{RhCl₂Cp*}₂] with Cu(OAc)₂ as the oxidant.[1] Ensure the catalyst is active and the oxidant is fresh. The use of expensive transition-metal catalysts can be a disadvantage, so proper handling and storage are important.[1]
-
Reaction Conditions: Temperature and reaction time are key parameters. A typical condition for Rh-catalyzed C-H activation is 100 °C for 12 hours in a sealed tube.[1] Ensure your reaction is reaching and maintaining the target temperature. Monitor the reaction by TLC to check for the consumption of starting materials.
-
Solvent Choice: The solvent can significantly impact the reaction. 1,2-dichloroethane (DCE) is commonly used for Rh-catalyzed reactions.[1] Ensure the solvent is anhydrous if the reaction is sensitive to moisture.
-
Issue 2: Formation of an Unexpected Side Product: 3-Arylaminophthalides
-
Question: I am attempting to synthesize an N-substituted isoindolinone from o-phthalaldehydic acid and an aromatic amine, but I am isolating a 3-arylaminophthalide instead. Why is this happening and how can I favor the formation of the isoindolinone?
-
Answer: The reaction of o-phthalaldehydic acid with aromatic amines can proceed via a semi-aminol intermediate to yield 3-arylaminophthalides.[4] This pathway competes with the desired reductive C-N coupling that leads to the isoindolinone.
To favor isoindolinone formation, consider the following:
-
Reaction Conditions: Employ reductive C-N coupling conditions. This typically involves the use of a reducing agent.
-
Starting Material Modification: The reaction of o-phthalaldehydic acid methyl ester with aromatic azides has been shown to produce N-isoindolinones through an aza-Wittig/cyclization pathway, avoiding the formation of 3-arylaminophthalides.[4]
-
Issue 3: Difficulty with Multi-Component Reactions (Ugi Reaction)
-
Question: I am using a Ugi four-component reaction to synthesize a complex isoindolinone, but the overall yield is low and purification is difficult. What are the inherent challenges with this method and how can I mitigate them?
-
Answer: The Ugi four-component reaction is a powerful tool for generating molecular diversity, but the complexity of this one-pot sequence can lead to lower overall yields and challenging purifications.[1]
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure all four components (in a typical setup: an aldehyde, an amine, a carboxylic acid, and an isocyanide) are of high purity. Impurities can lead to a multitude of side products.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one component may be beneficial in some cases, but significant deviations can lead to the formation of byproducts.
-
Stepwise Monitoring: Although it is a one-pot reaction, it can be beneficial to monitor the formation of key intermediates (e.g., the imine) by TLC or LC-MS if possible. This can help identify if a particular step is failing.
-
Purification Strategy: Due to the potential for multiple byproducts, a multi-step purification strategy may be necessary. This could involve an initial extraction followed by column chromatography with a carefully selected solvent system.
-
Comparative Performance of Isoindolinone Synthesis Methods
The following table summarizes key quantitative data from representative examples of different synthetic methods for isoindolinone synthesis, allowing for a clear comparison of their efficiency and required conditions.[1]
| Parameter | Transition-Metal Catalyzed C-H Activation (Rh-catalyzed) | Reductive Amination (AlCl₃-catalyzed) | Ugi Four-Component Reaction |
| Starting Materials | N-Benzoylsulfonamides, Olefins/Diazoacetates | 2-Carboxybenzaldehyde, Amines | 2-Furaldehydes, Amines, 2-(Phenylselanyl)acrylic acids, Isocyanides |
| Catalyst/Reagent | [{RhCl₂Cp*}₂], Cu(OAc)₂ | AlCl₃, Polymethylhydrosiloxane (PMHS) | BF₃·OEt₂ (for final aromatization) |
| Solvent | DCE (1,2-dichloroethane) | Ethanol | Methanol |
| Temperature | 100 °C | Room Temperature | 25 °C |
| Reaction Time | 12 hours | Not specified, but typically proceeds readily at room temp | 16 hours (for Ugi/Diels-Alder step) |
| Yield | Up to 95% | Up to 94% | Up to 85% (overall yield for the one-pot sequence) |
| Key Advantages | High efficiency, broad substrate compatibility for olefins. | Mild reaction conditions, use of an inexpensive and safe reducing agent. | High degree of molecular diversity in a single step. |
| Key Disadvantages | Requires expensive transition-metal catalyst and oxidant. | May not be suitable for all substrate combinations. | The complexity of the one-pot sequence can lead to lower overall yields and difficult purification. |
Experimental Protocols
1. Rhodium-Catalyzed C-H Activation for Isoindolinone Synthesis [1]
This method describes the rhodium-catalyzed annulation of N-benzoylsulfonamides with olefins.
-
Experimental Protocol: A mixture of N-benzoylsulfonamide (0.2 mmol), olefin (0.4 mmol), [{RhCl₂Cp*}₂] (5 mol %), and Cu(OAc)₂ (2.0 equiv) in DCE (1.0 mL) was stirred in a sealed tube at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate is then concentrated and purified by column chromatography.
2. Reductive Amination for Isoindolinone Synthesis [1]
This protocol details a tandem amination-amidation of 2-carboxybenzaldehyde with various amines using an aluminum chloride catalyst.
-
Experimental Protocol: To a solution of 2-carboxybenzaldehyde (1 mmol) and an amine (1.2 mmol) in ethanol (5 mL), AlCl₃ (10 mol %) was added, and the mixture was stirred at room temperature. After the formation of the intermediate imine (monitored by TLC), polymethylhydrosiloxane (PMHS) (2.0 equiv) was added dropwise. The reaction mixture was stirred until the completion of the reduction. The product is then isolated and purified.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low isoindolinone yield.
Caption: Competing reaction pathways in isoindolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the reactivity of o -phthalaldehydic acid/methyl ester: synthesis of N -isoindolinones and 3-arylaminophthalides - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43838D [pubs.rsc.org]
Technical Support Center: Optimization of N-Arylation of Isoindolinone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of isoindolinones, a key transformation in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: My N-arylation reaction has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in a Buchwald-Hartwig-type N-arylation of isoindolinone can stem from several factors:
-
Catalyst Inactivity: The Pd(0) active catalyst may not have formed correctly, or it may have been deactivated. Ensure your palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand are of high quality and handled under inert conditions.
-
Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often effective.[1] The base must be strong enough to deprotonate the isoindolinone but not so strong as to cause side reactions with sensitive functional groups.[2]
-
Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are commonly used.[1] Poor solubility of reactants or the catalyst system can halt the reaction.[3]
-
Presence of Oxygen or Water: These reactions are highly sensitive to air and moisture. Ensure all reagents are dry, the solvent is anhydrous, and the reaction is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen).
-
Substrate Issues: Sterically hindered aryl halides or isoindolinones can significantly slow down the reaction.[1] Electron-poor aryl halides are generally more reactive.
Q2: I'm observing significant side product formation. What are the likely side reactions?
A2: Common side reactions in Buchwald-Hartwig amination include:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can occur if β-hydride elimination competes with reductive elimination.[4]
-
C-Arylation: Arylation occurs on a carbon atom of the isoindolinone ring instead of the nitrogen. This is less common for lactams but can be influenced by the catalyst and ligand system.
-
Catalyst Decomposition: Formation of palladium black is a visual indicator of catalyst decomposition, leading to reduced activity.
Q3: How do I select the optimal catalyst, ligand, and base for my specific substrates?
A3: The optimal combination is highly substrate-dependent and often requires empirical screening.
-
Catalyst/Ligand: For N-arylation of lactams, palladium catalysts are most common.[2] Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step.[1] Examples include biarylphosphines (e.g., XPhos, SPhos) and ferrocenylphosphines (e.g., Josiphos).
-
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, effective base for many systems.[1] For substrates with base-sensitive functional groups (like esters), a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be a better choice.[1][5]
-
Aryl Halide Reactivity: The reactivity order is generally I > Br > Cl > OTf.[3] More reactive halides like iodides and bromides may allow for milder conditions, while less reactive chlorides often require more specialized, electron-rich ligands.[1]
Q4: Can I run this reaction without a glovebox?
A4: While a glovebox is ideal for handling air-sensitive reagents like phosphine ligands and some palladium precatalysts, the reaction can be set up successfully using standard Schlenk line techniques. This involves using oven-dried glassware, purging with an inert gas (Argon or Nitrogen), and transferring anhydrous solvents and reagents via cannula or syringe.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the N-arylation of isoindolinone.
Problem: Low or No Product Yield
| Potential Cause | Recommended Action |
| Inactive Catalyst System | Ensure the palladium source and ligand are fresh and have been stored properly. Use Schlenk techniques or a glovebox to exclude oxygen during setup. Consider a pre-catalyst that is more air-stable. |
| Inappropriate Base | If using a weak base (e.g., K₃PO₄), try a stronger one (e.g., NaOt-Bu), provided your substrate is stable. Ensure the base is finely powdered and dry. |
| Poor Solubility | Try a different anhydrous solvent (e.g., switch from toluene to dioxane or CPME) or increase the reaction temperature.[3] Note that higher temperatures can sometimes lead to more side products. |
| Steric Hindrance | For sterically demanding substrates, use bulkier ligands (e.g., BrettPhos, RuPhos) which can facilitate coupling. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%) and reaction time. |
| Presence of Water/Oxygen | Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly. Purge the reaction vessel with inert gas for an extended period before adding reagents. |
Problem: Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Recommended Action |
| β-Hydride Elimination | This side reaction can compete with the desired reductive elimination.[4] Using a more sterically hindered, electron-rich phosphine ligand can accelerate reductive elimination, minimizing this pathway. |
| Reaction Temperature Too High | High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration. |
| Incorrect Base Strength | An overly strong base can sometimes lead to undesired elimination or decomposition pathways. If using NaOt-Bu, consider switching to K₃PO₄. |
Data & Protocols
Table 1: Comparison of Reaction Parameters for N-Arylation
This table summarizes typical conditions and reported yields for the N-arylation of amides/lactams, providing a starting point for optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | 70-95 | A very common and broadly applicable system. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100-120 | 65-90 | Good for substrates sensitive to stronger bases. |
| Ni(cod)₂ / Ligand | t-BuOK | THF | Room Temp | 50-85 | Nickel catalysis can offer milder conditions but may have a different substrate scope.[6] |
| Cu₂O / No Ligand | K₃PO₄ | Ethanol | 80-140 (MW) | 60-85 | Copper-catalyzed (Ullmann-type) reactions are an alternative, often requiring higher temperatures.[5][7] |
General Experimental Protocol (Palladium-Catalyzed)
Note: This procedure should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the isoindolinone (1.0 equiv), aryl halide (1.1-1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Catalyst Addition: In a separate vial or directly in the Schlenk tube (if in a glovebox), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Atmosphere Exchange: Seal the Schlenk tube and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, approx. 0.1 M concentration) via a dry syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel to afford the pure N-arylated isoindolinone.
Visual Guides
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in your N-arylation reaction.
Caption: A decision tree for troubleshooting low-yield N-arylation reactions.
General Experimental Workflow
This diagram illustrates the key stages of the N-arylation experiment from setup to final product isolation.
Caption: Step-by-step workflow for a typical N-arylation experiment.
References
- 1. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 2. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Mediated Synthesis of Isoindolinones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming solubility issues of 2-(P-Tolyl)isoindolin-1-one in assays
Welcome to the technical support center for 2-(P-Tolyl)isoindolin-1-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
A: This is a common phenomenon known as "solvent shock" or precipitation due to a rapid change in solvent polarity.[1][2] this compound, like many organic compounds, is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions.[3][4] When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the DMSO concentration plummets, and the compound "crashes out" of the solution because the surrounding water molecules cannot keep it dissolved.[2]
Q2: What is the best way to prepare and store a stock solution of this compound?
A: It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.[5] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[6] To prevent water absorption, which can decrease the solvating power of DMSO and promote precipitation over time, store the stock solution in small, tightly sealed aliquots at -20°C or -80°C.[2][7] Repeated freeze-thaw cycles should be minimized.[1][7]
Q3: What is the maximum recommended final concentration of DMSO for cell-based assays?
A: The maximum tolerable DMSO concentration is highly dependent on the specific cell line and the duration of the experiment.[2] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, for sensitive assays or delicate cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[2] It is crucial to perform a DMSO tolerance control experiment to determine the optimal concentration for your specific system.[2]
Q4: How can I improve the solubility of this compound in my assay if I cannot use a higher DMSO concentration?
A: Several strategies can be employed to enhance aqueous solubility:
-
Co-solvents : In addition to DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used, though their compatibility with the specific assay must be verified.[5][8][9]
-
Cyclodextrins : These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drugs, like this compound, forming water-soluble inclusion complexes.[10][11][12][13][14] Methyl-β-cyclodextrin is a commonly used derivative.[5]
-
Surfactants : Non-ionic surfactants such as Tween-20, Tween-80, or Triton X-100 can be added to the assay buffer at low concentrations (typically 0.001% to 0.01%).[15] They form micelles that can solubilize hydrophobic compounds.[16][17][18][19] It is essential to confirm that the chosen surfactant does not interfere with the assay.[15]
Q5: How does poor solubility of this compound impact my experimental results?
A: Poor solubility can severely compromise the quality and interpretation of your data.[20] Potential impacts include:
-
Underestimation of Potency : If the compound precipitates, its actual concentration in solution is lower than the intended nominal concentration, leading to an artificially high IC50 value.[20][21]
-
Inaccurate Structure-Activity Relationships (SAR) : Inaccurate potency values can mislead SAR studies and subsequent compound optimization efforts.[20]
-
Poor Reproducibility : The amount of compound that precipitates can vary between experiments, leading to high data variability.[20]
-
Assay Interference : Precipitated particles can interfere with optical measurements in plate-based assays (e.g., by scattering light) or interact non-specifically with biological targets.
Troubleshooting Guide
The following guide addresses common issues related to the solubility of this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate, cloudy precipitation upon dilution into aqueous buffer. | The final compound concentration exceeds its kinetic solubility limit.[15] | - Lower the final concentration of the compound in the assay.[15]- Perform a serial dilution in your assay buffer rather than a single large dilution step.[1]- Increase the final DMSO concentration slightly, if your assay allows. |
| Rapid solvent shift ("solvent shock").[1][2] | - Add the DMSO stock to the assay buffer dropwise while vortexing or stirring to ensure rapid dispersion.[1]- Try a "reverse dilution" method: add the small volume of DMSO stock to the full volume of buffer, not the other way around.[2] | |
| Precipitate forms over time during incubation at 37°C. | The compound concentration is above its thermodynamic solubility limit.[15] | - Lower the compound concentration to below its thermodynamic solubility limit.[15]- Reduce the incubation time of the assay if experimentally feasible. |
| Temperature shift affecting solubility.[1] | - Pre-warm the assay buffer/media to the incubation temperature (e.g., 37°C) before adding the compound.[1] | |
| Compound instability or degradation. | - Assess the stability of this compound in the assay buffer over the experiment's time course.[15] | |
| Inconsistent dose-response curves or high well-to-well variability. | Partial or variable precipitation of the compound. | - Visually inspect assay plates for any signs of precipitation before reading.- Implement one of the solubilization strategies mentioned in the FAQs (e.g., use of cyclodextrins or surfactants).[10][15][16] |
| Precipitate adhering to plasticware. | - Consider using low-binding microplates.- The addition of a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) can help reduce non-specific binding, provided it doesn't interfere with the assay.[15] |
Strategies for Enhancing Solubility
Co-solvents
Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[9][22]
| Co-solvent | Typical Final Concentration in Assay | Notes |
| DMSO | < 0.5% | Standard choice, but check for assay interference and cell toxicity.[2] |
| Ethanol | < 1% | Can be effective but may be more toxic to cells than DMSO. |
| Propylene Glycol | < 2% | Often used in formulations.[8] |
| Polyethylene Glycol 300/400 | < 5% | Generally well-tolerated but can be viscous. |
Solubilizing Excipients
These agents can be added to the assay buffer to help keep the compound in solution.
| Excipient Type | Example | Mechanism of Action | Typical Concentration |
| Cyclodextrin | Methyl-β-cyclodextrin (MβCD) | Forms a water-soluble inclusion complex by encapsulating the hydrophobic compound.[10][13] | 1-10 mM |
| Non-ionic Surfactant | Tween-20 / Tween-80 | Forms micelles that entrap the compound within their hydrophobic core.[16][17] | 0.001% - 0.01% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 30-37°C) or brief sonication can be used if necessary.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Dispense into single-use aliquots in tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This protocol allows for the determination of the concentration at which the compound begins to precipitate from an aqueous solution.
-
Prepare Compound Plate : In a 96-well polypropylene plate, prepare a serial dilution of your 10 mM this compound stock in DMSO.
-
Prepare Assay Plate : Add 196 µL of your assay buffer to the wells of a clear-bottom 96-well plate.
-
Initiate Precipitation : Transfer 4 µL from the compound dilution plate to the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%. Mix immediately.
-
Incubate : Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure : Read the plate using a nephelometer or a plate reader capable of measuring light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analyze : The concentration at which the signal significantly increases above the baseline (buffer + 2% DMSO) is the approximate kinetic solubility limit.[3][23]
Visualizations
Caption: A workflow for troubleshooting compound precipitation in assays.
Caption: The impact of poor compound solubility on assay outcomes.
Caption: Recommended workflow for diluting DMSO stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ziath.com [ziath.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. researchgate.net [researchgate.net]
Scalability challenges for the synthesis of isoindolinone libraries
Welcome to the technical support center for the synthesis of isoindolinone libraries. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up isoindolinone synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of isoindolinone libraries.
Problem 1: Low Reaction Yield or Failure upon Scale-Up
Q: My small-scale isoindolinone synthesis was successful, but the yield dropped significantly upon scale-up. What are the potential causes and how can I troubleshoot this?
A: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced at the lab scale.[1]
Possible Causes and Solutions:
-
Inefficient Mixing: The mixing efficiency in larger reactors is often different from that in small flasks. This can lead to localized "hot spots," poor reagent distribution, and changes in reaction selectivity, ultimately affecting yield and purity.[1]
-
Troubleshooting: Re-evaluate the stirring speed and impeller design for the larger vessel. If possible, perform small-scale experiments to study the effect of rotational speed on the reaction outcome.[1]
-
-
Heat Transfer Issues: Many isoindolinone synthesis reactions are exothermic. Inadequate heat dissipation in large reactors can cause the temperature to rise uncontrollably, leading to side reactions and product decomposition.[2]
-
Troubleshooting: Monitor the internal reaction temperature closely. Use a reactor with a larger surface area-to-volume ratio or implement a more efficient cooling system. Consider a semi-batch process where reagents are added portion-wise to control the exotherm.
-
-
Extended Reaction/Work-up Time: Operations like distillation, filtration, and solvent removal take longer at a larger scale. Prolonged exposure to heat or certain reagents can lead to product degradation.[1]
-
Troubleshooting: Conduct stability studies on your product under the reaction and work-up conditions to determine its tolerance to extended processing times.[1] Consider using more efficient large-scale equipment, such as a filter-dryer (three-in-one equipment), which can improve washing efficiency compared to a centrifuge.[1]
-
-
Changes in Reagent Addition: The rate and method of reagent addition can significantly impact the reaction. A slow, controlled addition in a large reactor is crucial to maintain optimal conditions.
-
Troubleshooting: Optimize the addition rate of critical reagents. For highly reactive processes, consider using a syringe pump for precise control even at a larger scale.
-
Problem 2: Formation of Unexpected Side Products or Impurities
Q: I am observing significant impurity formation in my scaled-up reaction, which was not a major issue in the initial small-scale synthesis. What are the likely side reactions and how can they be minimized?
A: The formation of new or increased levels of impurities during scale-up often points to changes in reaction selectivity or competing reaction pathways becoming more prominent under the new conditions.[1]
Possible Causes and Solutions:
-
Over-reduction or Incomplete Reduction: In syntheses involving reduction of an imide or a related precursor, over-reduction can lead to undesired products like isoindoline, while incomplete reduction may leave starting material or intermediate hydroxylactams.[2]
-
Troubleshooting: Carefully control the stoichiometry of the reducing agent and the reaction temperature. Low temperatures (e.g., 0 °C to room temperature) are often necessary to manage the reaction rate.[2] Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Side Reactions due to Steric Hindrance: When using bulky starting materials (e.g., t-butylamine), the desired reaction may not proceed, leading to the recovery of starting materials or the formation of alternative products.[3]
-
Troubleshooting: Re-evaluate the substrate scope. If a bulky group is essential, you may need to explore alternative synthetic routes or catalysts that are less sensitive to steric effects.
-
-
Instability of Intermediates: Key intermediates in isoindolinone synthesis, such as N-acyliminium ions, can be reactive and prone to side reactions if not trapped efficiently by the nucleophile.[4]
-
Troubleshooting: Ensure the nucleophile is present in a sufficient concentration to react with the intermediate as it is formed. Optimizing solvent and temperature can also help stabilize the reactive intermediate.
-
Problem 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate and purify my target isoindolinone compounds from the scaled-up reaction mixture. What are the common challenges and recommended purification strategies?
A: Purification is a significant scalability challenge, especially for libraries of compounds with diverse physicochemical properties.[2][5]
Possible Causes and Solutions:
-
High Polarity and Water Solubility: Many isoindolinone derivatives are polar, making them difficult to extract from aqueous work-up solutions.[2]
-
Troubleshooting: Use continuous liquid-liquid extraction or "salting out" the aqueous phase with brine to improve extraction efficiency. For very polar compounds, reversed-phase chromatography might be more effective than normal-phase (silica gel).[5]
-
-
Product Instability on Silica Gel: Some isoindoline structures can be unstable and may decompose on acidic stationary phases like silica gel.[5]
-
Troubleshooting: If decomposition is suspected, consider alternative purification methods like recrystallization, which is often preferred for unstable compounds.[5] Alternatively, use a neutral stationary phase like alumina or deactivated silica gel.
-
-
Formation of Different Crystalline Forms (Polymorphs): It is common for new crystalline forms to appear during scale-up, which can affect filtration and drying characteristics.[1]
-
Troubleshooting: Characterize the different crystal forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Develop a crystallization process that consistently produces the desired polymorph.
-
-
Inefficient Washing of Filter Cake: On a large scale, it can be difficult to wash impurities from a dense filter cake effectively.[1]
-
Troubleshooting: Instead of just washing, consider re-slurrying the filter cake in a suitable solvent. This breaks up the cake and allows for more efficient removal of trapped impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for creating isoindolinone libraries and what are their scalability considerations?
A1: Several robust methods exist for synthesizing isoindolinones.[6] Key scalable routes include:
-
Reductive C-N Coupling and Amidation: This involves reacting a 2-carboxybenzaldehyde with an amine in the presence of a catalyst and a reducing agent. This method can be highly efficient and offer good scalability.[7]
-
Transition-Metal Catalyzed C-H Activation/Annulation: These methods, often using rhodium or palladium catalysts, allow for the direct construction of the isoindolinone core from simpler starting materials like benzamides and olefins. While powerful, catalyst cost, sensitivity, and removal can be challenges at scale.[8]
-
Condensation Reactions: The reaction of 3-hydroxyisoindolin-1-ones with various nucleophiles is an effective way to generate diverse libraries. These reactions are often catalyzed by simple acids and can be experimentally straightforward, making them amenable to scale-up.[3][4]
Q2: How do I select the optimal solvent and temperature for scaling up my isoindolinone synthesis?
A2: Solvent and temperature optimization are critical for a successful scale-up. In one study on ultrasound-assisted synthesis, isopropanol at 50 °C provided an excellent yield (93%) for the model reaction.[3] Lowering the temperature resulted in decreased yields due to low conversion. When scaling, it's crucial to select a solvent with a suitable boiling point that allows for effective temperature control in a large reactor. Safety and environmental impact (Process Mass Intensity) are also key considerations at scale.
Q3: How can I monitor the reaction progress effectively during a large-scale synthesis?
A3: Real-time monitoring is crucial for process control. While TLC is common in the lab, it may not be practical for large, enclosed reactors.[2] Consider implementing in-situ monitoring techniques such as:
-
Process Analytical Technology (PAT): Techniques like ReactIR (FTIR spectroscopy) or Raman spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates without needing to take samples.
-
High-Performance Liquid Chromatography (HPLC): Automated HPLC systems can periodically draw and analyze samples, providing accurate quantitative data on reaction conversion and impurity profiles.
Q4: Are there metal-free alternatives for isoindolinone synthesis to avoid contamination in pharmaceutical applications?
A4: Yes, several metal-free approaches have been developed. These are highly attractive for pharmaceutical library synthesis as they eliminate concerns about residual metal contamination. Examples include:
-
Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been used to catalyze the synthesis of N-substituted isoindolinones under mild conditions.[7]
-
Acid-Catalyzed Reactions: Protic acids like p-toluenesulfonic acid (PTSA) can efficiently catalyze the condensation of isoindolinone-3-ols with amines.[4]
-
Electrochemical Methods: The electrochemical reduction of cyclic imides offers a controllable and sustainable route to hydroxylactams and lactams.[7]
Data Presentation: Comparison of Synthesis Conditions
The following tables summarize quantitative data from various studies to aid in the selection of reaction conditions.
Table 1: Optimization of Reaction Conditions for Isoindolinone Synthesis Data adapted from a study on ultrasound-assisted synthesis of 3-hydroxyisoindolin-1-ones.[3]
| Entry | Solvent | Temperature (°C) | Amine Equiv. | Yield (%) |
| 1 | Dichloromethane (DCM) | 25 | 2 | 25 |
| 2 | Acetonitrile (MeCN) | 25 | 2 | 40 |
| 3 | Isopropanol (i-PrOH) | 25 | 2 | 55 |
| 4 | Isopropanol (i-PrOH) | 50 | 2 | 93 |
| 5 | Isopropanol (i-PrOH) | 0 | 2 | 30 |
| 6 | Isopropanol (i-PrOH) | 50 | 1.1 | 89 |
| 7 | Isopropanol (i-PrOH) | 50 | 1.5 | 92 |
Table 2: Comparative Performance of Modern Isoindolinone Synthesis Methods This table provides a general comparison based on representative protocols.[8]
| Parameter | Transition-Metal Catalyzed C-H Activation | Reductive Amination | Ugi Four-Component Reaction |
| Starting Materials | N-Benzoylsulfonamides, Olefins | 2-Carboxybenzaldehyde, Amines | Aldehydes, Amines, Carboxylic acids, Isocyanides |
| Typical Catalyst | [{RhCl₂Cp*}₂] | AlCl₃ | None (or Lewis Acid for subsequent steps) |
| Typical Temperature | 100 °C | Room Temperature | 25 °C |
| Typical Reaction Time | 12 hours | Varies (often rapid) | 16 hours |
| Reported Yields | Up to 95% | Up to 94% | Up to 85% |
| Key Advantage | High efficiency, broad substrate scope | Mild conditions, inexpensive reagents | High diversity in a single step |
Experimental Protocols
General Protocol for the Synthesis of 3-Hydroxyisoindolin-1-ones
This protocol is based on a representative ultrasound-assisted synthesis and can be adapted for conventional heating.[3]
Materials:
-
3-Alkylidenephthalide (e.g., 3-benzylidenephthalide) (1.0 equiv)
-
Primary amine (1.5-2.0 equiv)
-
Isopropanol (i-PrOH)
Procedure:
-
To a reaction vessel, add the 3-alkylidenephthalide (e.g., 0.5 mmol) and isopropanol (e.g., 2 mL).
-
Add the primary amine (e.g., 1.0 mmol, 2 equiv).
-
Place the vessel in an ultrasonic bath (e.g., 47 kHz, 35 W) and heat to 50 °C. Alternatively, use conventional heating with magnetic stirring.
-
Maintain the reaction at 50 °C for 30 minutes (ultrasound) or until completion as monitored by TLC (conventional heating may take longer, e.g., 5 hours).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of isoindolinone libraries.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in scaled-up reactions.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02720H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.abo.fi [research.abo.fi]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Purification Techniques for Isoindolinone Isomers
Welcome to the technical support center for the purification of isoindolinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in separating and purifying these critical chiral compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of isoindolinone isomers.
Q1: Why am I seeing poor or no separation of my isoindolinone enantiomers on a chiral column?
A1: Poor or no enantiomeric resolution is a common challenge. The issue often lies with the choice of chiral stationary phase (CSP) or the mobile phase composition. The interaction between the analyte and the CSP is highly specific, and a systematic approach is needed for method development.[1][2]
Troubleshooting Steps:
-
CSP Selection: The primary step is to screen different types of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for many chiral separations, including those involving isoindolinones.[3] If one CSP provides no separation, another with a different chiral selector should be tried.
-
Mobile Phase Optimization (HPLC/SFC):
-
Solvent Composition: Systematically vary the ratio of your solvents (e.g., Hexane/Isopropanol in normal phase HPLC, or CO₂/Methanol in SFC). Even small changes can significantly impact selectivity.[3]
-
Additives/Modifiers: For basic isoindolinones, adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase can improve peak shape and resolution by masking residual acidic silanol groups on the stationary phase.[4][5] Conversely, acidic modifiers (e.g., 0.1% trifluoroacetic acid, TFA) can be beneficial for acidic compounds.[5]
-
-
Temperature Control: Lowering the column temperature generally enhances chiral recognition and can improve resolution.[1] However, the effect is compound-dependent, and in some cases, higher temperatures might improve peak efficiency.[1] It is a critical parameter to optimize.
Q2: What is causing significant peak tailing in my chromatogram?
A2: Peak tailing, where the latter half of the peak is broader than the front, is typically caused by secondary, undesirable interactions between your isoindolinone analyte and the stationary phase.[1][4]
Troubleshooting Steps:
-
Secondary Interactions: The most common cause, especially for basic compounds, is interaction with acidic residual silanol groups on silica-based columns.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[4][6]
-
Solution: Dilute your sample (e.g., 1:10 and 1:100 dilutions) and reinject. If the peak shape improves, you were overloading the column.[1]
-
-
Column Contamination: Accumulation of contaminants at the head of the column can distort peak shape.[4][7]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.[4] Ensure connections are made with minimal tubing length.
Q3: I'm using Supercritical Fluid Chromatography (SFC). How can I optimize my separation?
A3: SFC is a powerful technique for chiral separations, offering advantages in speed and reduced solvent usage.[9][10] Optimization involves adjusting modifiers, additives, back pressure, and temperature.
Troubleshooting Steps:
-
Modifier Selection: The choice of organic modifier (co-solvent) mixed with the supercritical CO₂ is crucial. Common modifiers include methanol, ethanol, and isopropanol. Screening these can reveal significant changes in selectivity, sometimes even reversing the elution order of enantiomers.[3]
-
Additive Use: As with HPLC, acidic and basic additives (0.1–2% v/v) are used to improve peak shape and selectivity for acidic and basic analytes, respectively.[5] The combination of both an acid and a base can sometimes generate unique enantioselectivity.[11]
-
Back Pressure: In SFC, back pressure controls the density of the mobile phase. Higher back pressure increases density and solvent strength, which typically shortens retention times but may decrease selectivity.[9] A typical range to explore is 125 to 250 bar.[9]
-
Temperature: Temperature affects both mobile phase density and the chiral recognition mechanism. It should be optimized for each specific separation.[1]
Q4: My isoindolinone compound is unstable on silica. Are there alternative purification methods?
A4: Yes. If your compound degrades on silica or alumina, crystallization is an excellent alternative, especially if the isoindolinone can racemize in solution.[12][13]
Crystallization-Induced Asymmetric Transformation (CIAT):
-
This technique, also known as Viedma ripening, is highly effective for isoindolinones that crystallize as a conglomerate (a mechanical mixture of separate enantiomer crystals) and can racemize in solution.[12][14]
-
The process involves creating a slurry of racemic crystals that are continuously grinding (e.g., with glass beads). This constant dissolution and re-crystallization, combined with racemization in the solution phase, allows the entire mixture to convert into a single, solid, enantiopure form over time.[12]
-
Some isoindolinones can racemize in solution even without a catalyst, making them ideal candidates for this technique. For others, a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be added to facilitate racemization.[12]
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions and optimization parameters for the chiral separation of isoindolinone isomers. Actual values will be compound-specific.
Table 1: Chiral HPLC Method Development Parameters
| Parameter | Initial Screening Conditions | Optimization Range | Rationale |
| Chiral Column | Polysaccharide-based (e.g., Daicel IA, IB, IC) | Screen multiple CSPs | Different selectors offer unique chiral recognition mechanisms.[3] |
| Mobile Phase | Hexane/Isopropanol (80:20) | 95:5 to 50:50 | Varies solvent strength and can significantly alter selectivity. |
| Additive | None | 0.1% DEA (for basic analytes) or 0.1% TFA (for acidic analytes) | Improves peak shape by masking active sites on the stationary phase.[4][5] |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min | Affects resolution and analysis time. |
| Temperature | 25 °C | 10 °C - 40 °C | Lower temperatures often improve chiral recognition.[1] |
Table 2: Chiral SFC Method Development Parameters
| Parameter | Initial Screening Conditions | Optimization Range | Rationale |
| Chiral Column | Polysaccharide-based (e.g., Daicel IA, IB, IC) | Screen multiple CSPs | As with HPLC, CSP selection is the most critical factor.[3] |
| Mobile Phase | CO₂/Methanol (85:15) | Screen MeOH, EtOH, IPA; vary modifier % from 5% to 40% | Modifier type and concentration are key drivers of selectivity in SFC.[3] |
| Additive | 0.1% DEA (for basic analytes) | 0.1% - 2.0% (v/v) | Improves peak shape and can enhance selectivity.[5] |
| Back Pressure | 150 bar | 125 - 250 bar | Controls mobile phase density and strength.[9] |
| Temperature | 35 °C | 25 °C - 50 °C | Affects density and chiral interactions. |
Experimental Protocols
Protocol 1: Chiral SFC Method Development for Isoindolinone Isomers
Objective: To develop a robust SFC method for the separation of a racemic isoindolinone mixture.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a back pressure regulator (BPR), column oven, and UV or MS detector.
-
A selection of polysaccharide-based chiral columns (e.g., Daicel CHIRALPAK® IA, IB, IC).
Procedure:
-
Sample Preparation: Dissolve the racemic isoindolinone sample in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.
-
Initial Column Screening:
-
Install the first chiral column (e.g., CHIRALPAK® IA).
-
Set the initial screening conditions:
-
Mobile Phase: CO₂ and Methanol.
-
Gradient: Start with a fast screening gradient from 5% to 40% Methanol over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Inject the sample and record the chromatogram.
-
Repeat this screening process for each available chiral column and for different modifiers (e.g., ethanol, isopropanol).[3]
-
-
Method Optimization:
-
Select the column/modifier combination that shows the best initial separation (even partial resolution is a good starting point).
-
Optimize Modifier Percentage: Switch to an isocratic mobile phase. Run a series of injections varying the modifier percentage around the elution point observed in the gradient screen to maximize resolution.
-
Optimize Additives: If peak shape is poor, add 0.1% of an appropriate additive (DEA for basic compounds, TFA for acidic) to the modifier and re-evaluate the separation.[5]
-
Optimize Back Pressure and Temperature: Once a good separation is achieved, systematically vary the back pressure (e.g., 125, 150, 175 bar) and temperature (e.g., 30, 35, 40 °C) to fine-tune the resolution and analysis time.[9]
-
-
Method Validation: Once optimal conditions are found, perform replicate injections to confirm the method's reproducibility.
Protocol 2: Purification via Crystallization-Induced Asymmetric Transformation (Viedma Ripening)
Objective: To convert a racemic mixture of a suitable isoindolinone into a single enantiomer in the solid state.
Prerequisites:
-
The isoindolinone must crystallize as a conglomerate.
-
The isoindolinone must be able to racemize in the chosen solvent, either spontaneously or with a catalyst.[12]
Procedure:
-
System Setup:
-
Place the racemic isoindolinone (e.g., 1.0 mmol) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a suitable solvent (e.g., toluene or ethanol) to create a saturated slurry.[12] The presence of both solid and dissolved material is essential.
-
Add glass beads (e.g., 15 g) to the flask to facilitate grinding, which accelerates the dissolution/crystallization process.[12]
-
-
Initiate Racemization (if necessary):
-
If the compound does not racemize spontaneously in the solvent, add a catalytic amount of a racemization agent (e.g., DBU, 20 mol%).[12]
-
-
Ripening Process:
-
Stir the suspension vigorously at room temperature. The grinding action of the glass beads will break the crystals, creating a dynamic equilibrium between the solid and solution phases.
-
If one enantiomer is initially in slight excess (or if spontaneous symmetry breaking occurs), its crystals will grow at the expense of the other, which dissolves, racemizes in solution, and then crystallizes as the dominant enantiomer.
-
-
Monitoring:
-
Periodically (e.g., every 24 hours), take a small sample of the solid from the slurry.
-
Dissolve the solid in a suitable solvent and immediately analyze its enantiomeric excess (ee%) by chiral HPLC or SFC. Note: Analysis must be rapid if the compound racemizes upon dissolution.[12]
-
-
Completion and Isolation:
-
Continue the process until the ee% of the solid phase reaches >99%.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting workflow for poor resolution.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. fagg.be [fagg.be]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 3-Hydroxyisoindolinone Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of 3-hydroxyisoindolinone intermediates.
Frequently Asked Questions (FAQs)
Q1: What are 3-hydroxyisoindolinone intermediates and why are they important?
A1: 3-Hydroxyisoindolinones are heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Their importance lies in their versatile chemical structure, which allows for further functionalization to create complex target molecules.
Q2: What is the primary cause of instability in 3-hydroxyisoindolinone intermediates?
A2: The primary cause of instability is their propensity to exist in a ring-chain tautomeric equilibrium with the corresponding open-chain 2-acylbenzaldehyde derivatives. This equilibrium is sensitive to various factors, including pH, solvent, and temperature, and can lead to the degradation of the intermediate.
Q3: What are the common degradation pathways for 3-hydroxyisoindolinone intermediates?
A3: The most common degradation pathway is the hydrolysis of the lactam ring, which is often catalyzed by acidic or basic conditions. This hydrolysis leads to the formation of the open-chain 2-acylbenzaldehyde, which may undergo further reactions such as oxidation or polymerization.
Q4: How can I minimize the degradation of my 3-hydroxyisoindolinone intermediate during a reaction?
A4: To minimize degradation, it is crucial to control the reaction conditions carefully. This includes maintaining a neutral or near-neutral pH, using anhydrous solvents, and keeping the reaction temperature as low as possible. The use of protecting groups for the hydroxyl function can also be considered for multi-step syntheses.
Q5: What are the best practices for storing unstable 3-hydroxyisoindolinone intermediates?
A5: Unstable 3-hydroxyisoindolinone intermediates should be stored at low temperatures, preferably at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. It is also advisable to store them as a solid rather than in solution, as the stability is generally lower in solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and handling of 3-hydroxyisoindolinone intermediates.
Problem 1: The 3-hydroxyisoindolinone intermediate decomposes during purification by silica gel chromatography.
-
Observation: Streaking on the TLC plate, low recovery of the desired product, and the appearance of new, more polar spots.
-
Cause: The acidic nature of standard silica gel can catalyze the ring-opening of the 3-hydroxyisoindolinone to the corresponding 2-acylbenzaldehyde, which may then decompose or polymerize on the column.
-
Solutions:
-
Deactivate the silica gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier like triethylamine.[1][2][3][4][5] A common method is to flush the column with a solvent system containing 1-3% triethylamine before loading the sample.[1][4]
-
Use an alternative stationary phase: Consider using less acidic stationary phases such as neutral alumina or a bonded phase like cyano or diol.
-
Employ non-chromatographic purification methods: If the compound is highly sensitive, consider purification by recrystallization, precipitation, or trituration.
-
Problem 2: An unexpected aldehyde peak appears in the 1H NMR spectrum of the purified product.
-
Observation: A singlet peak between δ 9-10 ppm in the 1H NMR spectrum, which is characteristic of an aldehyde proton.
-
Cause: This indicates that the 3-hydroxyisoindolinone has at least partially converted to its open-chain 2-acylbenzaldehyde tautomer. This can be triggered by trace amounts of acid or base, or by certain NMR solvents.
-
Solutions:
-
Re-purify under neutral conditions: If the aldehyde is a minor component, re-purification using deactivated silica gel or another neutral method may remove it.
-
Acquire the NMR spectrum in a different solvent: The position of the ring-chain equilibrium can be solvent-dependent.[6][7][8] Try acquiring the spectrum in a non-polar, aprotic solvent like benzene-d6 or toluene-d8, which may favor the cyclic form.
-
Accept the presence of the tautomer: In some cases, the equilibrium may be inherent to the molecule, and the presence of both forms is unavoidable. If the subsequent reaction step can be performed on the mixture, this may be the most practical approach.
-
Problem 3: The yield of the 3-hydroxyisoindolinone synthesis is consistently low, with significant side product formation.
-
Observation: Complex reaction mixture with multiple spots on TLC and difficulty in isolating the desired product in a good yield.
-
Cause: The reaction conditions may be too harsh, leading to the degradation of the product as it is formed. Factors like high temperature, prolonged reaction times, or strongly acidic or basic conditions can contribute to this.
-
Solutions:
-
Optimize reaction conditions: Systematically vary the temperature, reaction time, and catalyst loading to find milder conditions that favor the formation of the product without causing significant degradation.
-
In-situ trapping: If the 3-hydroxyisoindolinone is an intermediate for a subsequent reaction, consider performing a one-pot, tandem reaction where the intermediate is generated and consumed in situ without isolation.
-
Choice of starting materials and reagents: Explore different synthetic routes that might proceed under milder conditions. For example, some metal-free synthetic methods have been reported to be effective.[9]
-
Data Presentation
Table 1: Qualitative Stability of 3-Hydroxyisoindolinones under Various Conditions
| Condition | Observation | Probable Degradation Product | Recommendation |
| Acidic (e.g., HCl in MeOH) | Rapid decomposition | 2-Acylbenzaldehyde and its acetal | Avoid acidic conditions during workup and purification. |
| Basic (e.g., NaOH in H2O) | Decomposition | 2-Acylbenzoic acid (after oxidation) | Use mild, non-nucleophilic bases if necessary. |
| Silica Gel (standard) | Streaking on TLC, low recovery | 2-Acylbenzaldehyde | Use deactivated silica gel or alternative stationary phases. |
| Elevated Temperature (>50°C) | Increased rate of decomposition | Varies depending on other conditions | Keep reactions and purifications at low temperatures. |
| Protic Solvents (e.g., Methanol) | Can facilitate ring-opening | 2-Acylbenzaldehyde | Use aprotic solvents where possible. |
| Aprotic Solvents (e.g., Toluene) | Generally more stable | - | Preferred for reactions and storage in solution. |
| Long-term storage at RT | Slow decomposition over time | Varies | Store at low temperatures (-20°C or below) under inert gas. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-hydroxyisoindolinones
This protocol is a generalized procedure and may require optimization for specific substrates.[10][11]
-
Reaction Setup: To a stirred solution of the appropriate N-arylphthalimide (1.0 eq) in anhydrous THF (0.2 M) at 0°C under an argon atmosphere, add a solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using flash column chromatography on deactivated silica gel (see Protocol 2).
Protocol 2: Deactivation of Silica Gel for Flash Column Chromatography[1][2][3][4][5]
-
Prepare the Slurry: Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).
-
Pack the Column: Pack the column with the silica gel slurry as usual.
-
Deactivation Flush: Prepare a solution of the initial eluent (e.g., 5% ethyl acetate in hexane) containing 1-2% triethylamine.
-
Elute: Pass 2-3 column volumes of this basic eluent through the column.
-
Equilibration Flush: Flush the column with 2-3 column volumes of the initial eluent without triethylamine to remove the excess base.
-
Load and Run: The column is now ready for the purification of the acid-sensitive 3-hydroxyisoindolinone.
Mandatory Visualization
Caption: Degradation pathway of 3-hydroxyisoindolinone.
Caption: Troubleshooting workflow for unstable intermediates.
Caption: Recommended experimental workflow.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Minimizing byproducts in the cyclization step of isoindolinone synthesis
Welcome to the technical support center for isoindolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the cyclization step in isoindolinone synthesis. Our goal is to help you minimize byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the cyclization step in isoindolinone synthesis?
A1: Several modern methods are employed for the synthesis of isoindolinones, each with its own advantages. The primary routes include:
-
Transition-Metal-Catalyzed C-H Activation: This method often utilizes rhodium or palladium catalysts to facilitate the annulation of starting materials like N-benzoylsulfonamides with olefins. It is known for its high efficiency and broad substrate compatibility.[1]
-
Reductive Amination: This approach typically involves the reaction of a 2-carboxybenzaldehyde with an amine, followed by a reduction step. It can be performed under mild conditions using reagents like aluminum chloride and a reducing agent such as polymethylhydrosiloxane (PMHS).[1]
-
Palladium-Catalyzed Carbonylative Cyclization: This one-step method constructs the isoindolinone core from o-halobenzoates and primary amines using a palladium catalyst and a carbon monoxide source. This technique is valued for its tolerance of various functional groups.[2][3]
-
Ugi Four-Component Reaction: This one-pot synthesis combines a furaldehyde, an amine, an acrylic acid derivative, and an isocyanide to form the isoindolinone scaffold through a tandem Ugi condensation and intramolecular Diels-Alder cycloaddition.[1]
Q2: My cyclization reaction is resulting in a low yield. What are the common causes?
A2: Low yields in isoindolinone cyclization can stem from several factors. The most common issues include:
-
Impure Starting Materials: Impurities from previous steps can interfere with the cyclization reaction. It is crucial to ensure the purity of your precursors.[4]
-
Ineffective Catalyst or Reagents: The activity of catalysts and the quality of reagents, especially oxidizing or reducing agents, can degrade over time. Using fresh and properly stored materials is essential.[4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. These parameters often require careful optimization for each specific substrate.[5]
-
Hydrolysis of the Product: The lactone ring in the isoindolinone structure can be unstable under neutral to basic pH conditions, leading to the formation of the inactive ring-opened carboxylate.[6]
-
Formation of Side Products: Various side reactions can compete with the desired cyclization, reducing the yield of the target isoindolinone.
Troubleshooting Guide: Minimizing Byproducts
This section provides guidance on how to troubleshoot and minimize the formation of common byproducts during the isoindolinone cyclization step.
Problem 1: Formation of Over-alkylated or Dimerized Products in Reductive Amination.
-
Possible Cause: In reductive amination, the primary amine product can sometimes react further with the starting aldehyde, leading to the formation of a secondary amine byproduct. Dimerization can also occur, especially with sterically unhindered substrates.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine component to ensure the complete consumption of the aldehyde.
-
Slow Addition of Reducing Agent: Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C) to manage the reaction rate and minimize side reactions.
-
Stepwise Procedure: Consider a stepwise approach where the imine is formed first, followed by reduction, which can sometimes offer better control over the reaction.
-
Problem 2: Incomplete reaction or formation of regioisomers in metal-catalyzed reactions.
-
Possible Cause: In transition-metal-catalyzed reactions, such as those involving C-H activation, the reaction may stall before completion. Additionally, if there are multiple potential sites for C-H activation, a mixture of regioisomers can be formed.
-
Solution:
-
Optimize Catalyst and Ligand: The choice of metal catalyst and ligand is critical. Screening different combinations can significantly improve yield and selectivity.
-
Control Temperature and Reaction Time: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. Increasing the temperature or extending the reaction time may drive the reaction to completion, but can also lead to byproduct formation.
-
Use of Directing Groups: In some cases, the use of a directing group on the substrate can enhance regioselectivity.
-
Problem 3: Formation of Ring-Opened Byproducts.
-
Possible Cause: The isoindolinone lactam ring can be susceptible to hydrolysis, especially if the reaction workup is performed under neutral or basic conditions.
-
Solution:
Data Presentation: Comparison of Synthesis Methods
The following table provides a summary of quantitative data for different isoindolinone synthesis methods, allowing for easy comparison.
| Parameter | Transition-Metal-Catalyzed C-H Activation (Rh-catalyzed)[1] | Reductive Amination (AlCl₃-catalyzed)[1] | Palladium-Catalyzed Carbonylative Cyclization[2] | Ugi Four-Component Reaction[1] |
| Starting Materials | N-Benzoylsulfonamides, Olefins/Diazoacetates | 2-Carboxybenzaldehyde, Amines | o-Halobenzoate, Primary Amine | 2-Furaldehydes, Amines, 2-(Phenylselanyl)acrylic acids, Isocyanides |
| Catalyst/Reagent | [{RhCl₂Cp*}₂], Cu(OAc)₂ | AlCl₃, Polymethylhydrosiloxane (PMHS) | Pd(OAc)₂, dppp, Cs₂CO₃ | BF₃·OEt₂ (for aromatization) |
| Solvent | DCE (1,2-dichloroethane) | Ethanol | Toluene | Methanol |
| Temperature | 100 °C | Room Temperature | 95 °C | 25 °C |
| Reaction Time | 12 hours | Not specified (typically proceeds readily) | 24 hours | 16 hours (Ugi/Diels-Alder step) |
| Yield | Up to 95% | Up to 94% | Good to excellent yields reported | Up to 85% (overall) |
Experimental Protocols
1. Rhodium-Catalyzed C-H Activation Synthesis of Isoindolinones [1]
-
Materials: N-benzoylsulfonamide (0.2 mmol), olefin (0.4 mmol), [{RhCl₂Cp*}₂] (5 mol %), Cu(OAc)₂ (2.0 equiv), DCE (1.0 mL).
-
Procedure:
-
Combine N-benzoylsulfonamide, olefin, [{RhCl₂Cp*}₂], and Cu(OAc)₂ in a sealed tube.
-
Add DCE to the mixture.
-
Stir the reaction at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired isoindolinone.
-
2. Reductive Amination Synthesis of Isoindolinones [1]
-
Materials: 2-Carboxybenzaldehyde (1 mmol), amine (1.2 mmol), AlCl₃ (10 mol %), polymethylhydrosiloxane (PMHS) (2.0 equiv), ethanol (5 mL).
-
Procedure:
-
Dissolve 2-carboxybenzaldehyde and the amine in ethanol.
-
Add AlCl₃ to the solution and stir at room temperature.
-
Monitor the formation of the intermediate imine by TLC.
-
Once the imine formation is complete, add PMHS dropwise.
-
Stir the reaction until the reduction is complete.
-
Evaporate the solvent under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
3. Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates [2][3]
-
Materials: o-halobenzoate (e.g., methyl 2-iodobenzoate) (0.5 mmol), primary amine (0.6 mmol), Pd(OAc)₂ (5 mol %), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol %), Cs₂CO₃ (1.0 mmol), anhydrous toluene (6 mL), carbon monoxide (CO) gas.
-
Procedure:
-
To a dry flask, add the o-halobenzoate, Cs₂CO₃, Pd(OAc)₂, and dppp.
-
Seal the flask and purge with argon or nitrogen.
-
Add anhydrous toluene and the primary amine via syringe.
-
Flush the flask with CO gas and maintain a CO atmosphere (e.g., with a balloon).
-
Stir the reaction at 95 °C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yields in isoindolinone synthesis.
Caption: Decision matrix for selecting an isoindolinone synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing catalyst loading for copper-catalyzed isoindolinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the copper-catalyzed synthesis of isoindolinones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of isoindolinones using copper catalysis.
Question: My reaction yield is low or there is no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a copper-catalyzed isoindolinone synthesis can stem from several factors, ranging from catalyst activity to substrate purity. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2][3]
Initial Checks:
-
Catalyst Activity: The oxidation state of the copper catalyst is critical. For many reactions, Cu(I) is the active catalytic species. If using a Cu(II) precatalyst, ensure that the reaction conditions are suitable for its in-situ reduction. If using a Cu(I) salt, ensure it has not been oxidized during storage. Consider adding a fresh batch of catalyst to a stalled reaction.
-
Reagent Purity: The purity of starting materials, including the benzamide substrate, and any coupling partners, is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.[2][3] Ensure all reagents are pure and dry, and that solvents are appropriately degassed to remove oxygen, which can deactivate the catalyst.[1]
-
Reaction Setup: Ensure all glassware is oven-dried to remove any moisture that could interfere with the reaction. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for low yield in copper-catalyzed isoindolinone synthesis.
Question: I am observing the formation of significant side products. What are the common side reactions and how can they be minimized?
Answer:
Side product formation is a common issue and is often related to the reaction conditions and the nature of the substrates.
-
Homocoupling: Homocoupling of starting materials can occur, especially at higher temperatures. Reducing the reaction temperature or catalyst loading may mitigate this.
-
Oxidation/Decomposition: Sensitive functional groups on the substrate may not be stable under the reaction conditions. The choice of oxidant is crucial; some reactions utilize air or oxygen, while others employ stoichiometric oxidants like di-tert-butyl peroxide or MnO2.[4] If decomposition is observed, consider a milder oxidant or lower reaction temperature.
-
Incomplete Cyclization: In some cases, the initial C-H activation or C-N bond formation may occur, but the final cyclization to the isoindolinone is slow or incomplete. This can sometimes be addressed by increasing the reaction time or temperature, or by screening different solvents that may better solvate the intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for copper-catalyzed isoindolinone synthesis?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and ligands used. Typically, catalyst loading ranges from 5 mol% to 20 mol%.[5] It is generally recommended to start with a lower catalyst loading (e.g., 5-10 mol%) and increase it if the reaction is sluggish. However, excessively high catalyst loading can sometimes lead to an increase in side products and should be avoided.[6] Optimization studies are crucial for determining the ideal loading for a specific transformation.[7]
Q2: How important is the choice of ligand for the copper catalyst?
A2: The ligand can play a critical role in stabilizing the copper catalyst, enhancing its solubility, and tuning its reactivity.[8][9] For some copper-catalyzed isoindolinone syntheses, a ligand-free system may be effective.[10] However, for more challenging substrates or to improve reaction efficiency and selectivity, screening a variety of ligands (e.g., diamines, phosphines, N-heterocyclic carbenes) can be highly beneficial.[8] The optimal ligand-to-copper ratio also often needs to be determined experimentally, with common ratios being 1:1 to 5:1.[1]
Q3: What is the role of an oxidant in these reactions, and how do I choose the right one?
A3: In many copper-catalyzed isoindolinone syntheses that proceed via a C-H activation pathway, an oxidant is required to regenerate the active catalytic species. Common oxidants include PhI(OAc)2, di-tert-butyl peroxide, and MnO2.[4][5] In some cases, air or pure oxygen can serve as the terminal oxidant.[11] The choice of oxidant can significantly impact the reaction outcome, and the optimal oxidant is often substrate-dependent. It is advisable to consult literature precedents for similar transformations to guide the initial selection.
Q4: Can I use a Cu(II) salt directly, or do I need a Cu(I) source?
A4: While Cu(I) is often the active species in the catalytic cycle, many successful protocols utilize air-stable and less expensive Cu(II) salts such as Cu(OTf)2 or Cu(OAc)2.[5][11] Under the reaction conditions, the Cu(II) precatalyst is often reduced in situ to the active Cu(I) species. If the reaction fails to initiate with a Cu(II) salt, adding a reducing agent or switching to a Cu(I) source like CuI might be beneficial.
Quantitative Data on Catalyst Loading
The following tables summarize data from literature on the effect of catalyst loading on the yield of copper-catalyzed isoindolinone synthesis.
Table 1: Optimization of Copper Catalyst Loading in the Synthesis of N-Arylsuflonyl-1-arylisoindolinones
| Entry | Copper Catalyst | Catalyst Loading (mol%) | Oxidant | Yield (%) |
| 1 | Cu(OTf)₂ | 10 | PhI(OAc)₂ | 75 |
| 2 | Cu(OTf)₂ | 20 | PhI(OAc)₂ | 85 |
| 3 | Cu(OTf)₂ | 30 | PhI(OAc)₂ | 83 |
| 4 | Cu(OAc)₂ | 20 | PhI(OAc)₂ | 60 |
| 5 | CuI | 20 | PhI(OAc)₂ | 55 |
Data adapted from a study on copper-catalyzed intramolecular benzylic C–H sulfamidation.[5]
Table 2: Effect of Catalyst Concentration in Asymmetric Hydroboration for Isoindolinone Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | SiMesCuCl | 5 | 10 | 65 |
| 2 | SiMesCuCl | 2.5 | 15 | 50 |
| 3 | SiMesCuCl | 7.5 | 10 | 65 |
Data from the optimization of a copper-catalyzed hydroboration reaction.[7]
Experimental Protocols
General Procedure for Copper-Catalyzed Intramolecular Benzylic C–H Sulfamidation [5]
-
To a reaction tube, add the 2-benzyl-N-tosylbenzamide substrate (0.3 mmol), Cu(OTf)₂ (22 mg, 0.06 mmol, 20 mol%), and PhI(OAc)₂ (193 mg, 0.6 mmol).
-
Add chlorobenzene (5 mL) and acetic acid (1 mL) to the tube.
-
Seal the tube with a PTFE tap.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: General experimental workflow for copper-catalyzed isoindolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 9. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in Isoindolinone Functionalization
Welcome to the technical support center for the regioselective functionalization of isoindolinones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction outcomes.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the regioselective functionalization of isoindolinones, particularly via C-H activation strategies.
| Problem | Possible Causes | Suggested Solutions |
| 1. Low Regioselectivity (e.g., mixture of C4 and C7 isomers) | - Inappropriate directing group. - Steric hindrance near the target C-H bond. - Electronic effects of substituents on the isoindolinone core. - Suboptimal catalyst or ligand. - Incorrect reaction temperature or solvent. | - Directing Group Modification: The choice of directing group is crucial for controlling regioselectivity. For instance, in related heterocyclic systems, bulky directing groups can favor functionalization at less sterically hindered positions.[1][2] Consider screening different directing groups (e.g., amides, sulfonamides) to favor the desired isomer.[3][4] - Catalyst and Ligand Screening: The metal center and its ligand environment play a key role. For example, iridium catalysts have shown high branched-selectivity in C-H alkylation.[3] Rhodium[4] and Palladium[5][6] catalysts are also commonly used. Experiment with different catalysts and ligands to improve selectivity. - Reaction Condition Optimization: Systematically vary the temperature, solvent, and reaction time. Sometimes, a lower temperature can enhance selectivity. |
| 2. Poor Reaction Yield | - Inefficient catalyst activity. - Decomposition of starting material or product. - Catalyst poisoning. - Incomplete reaction. - Issues with workup and purification. | - Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and dry.[7] - Catalyst Loading: Optimize the catalyst loading; too little may lead to an incomplete reaction, while too much can sometimes promote side reactions. - Atmosphere Control: Many C-H activation reactions are sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction. This can help you determine the optimal reaction time and identify if the product is decomposing.[7][8] - Workup Procedure: Be mindful of potential product loss during extraction and purification steps.[7][8] |
| 3. Formation of Undesired Side Products | - Competing reaction pathways (e.g., homocoupling of starting materials). - Over-functionalization of the product. - Activation of other C-H bonds in the molecule. | - Use of Additives/Oxidants: In some transition-metal-catalyzed reactions, additives or specific oxidants are required to facilitate the desired catalytic cycle and suppress side reactions. For example, Cu(OAc)₂ is often used as an oxidant in rhodium-catalyzed reactions.[9] - Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reagent might lead to undesired side products. - Protecting Groups: If there are other reactive sites in your molecule, consider using protecting groups to prevent unwanted reactions. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right directing group for C-H functionalization of an isoindolinone?
A1: The choice of directing group is critical for achieving high regioselectivity. The directing group coordinates to the metal catalyst, bringing it into proximity with the target C-H bond. Key factors to consider include:
-
Target Position: The geometry of the directing group will determine which C-H bond is most accessible to the catalyst. For example, an N-arylisoindolinone's amide carbonyl can direct functionalization to the ortho C-H bond of the N-aryl ring.[3]
-
Ease of Installation and Removal: Ideally, the directing group should be easy to install and remove without affecting the rest of the molecule.
-
Compatibility: The directing group must be stable under the reaction conditions.
Commonly used directing groups for C-H activation include amides, sulfonamides, and carboxylic acids.[3][4][10]
Q2: What are the most common transition metal catalysts for isoindolinone C-H functionalization, and how do they differ?
A2: Several transition metals are effective for this purpose, with the choice often depending on the desired transformation:
-
Rhodium (Rh): Rhodium catalysts, such as [{RhCl₂Cp*}₂], are highly effective for C-H activation and annulation reactions with olefins and diazoacetates to form isoindolinones.[4][9]
-
Palladium (Pd): Palladium catalysts are widely used for various C-H functionalizations, including olefination and carbonylation.[5][6][11][12] They are often used in redox-neutral processes.[5][6]
-
Iridium (Ir): Iridium catalysts are particularly known for their ability to promote branched-selective C-H alkylation with simple alkenes.[3]
-
Ruthenium (Ru): Ruthenium catalysts have been used in C-H activation/β-carbon elimination/intramolecular cyclization cascades to synthesize isoindolinones.[10]
Q3: My reaction is not proceeding to completion. What should I check?
A3: If your reaction stalls, consider the following:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting materials or solvents. Ensure high purity of all components. In some cases, heteroatoms like sulfur can poison the catalyst.[13]
-
Reagent Degradation: One of your reagents may be unstable under the reaction conditions.
-
Insufficient Reagent: The reaction may have stalled due to the complete consumption of one of the reagents.[7]
-
Temperature: The reaction temperature may be too low. Consider a modest increase in temperature while monitoring for side product formation.
-
Stirring: Ensure the reaction mixture is being stirred efficiently, especially if it is heterogeneous.[7]
Key Experimental Protocols
Below are detailed methodologies for key experiments in isoindolinone functionalization.
Protocol 1: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides with Olefins [9]
This method describes the synthesis of isoindolinones through a rhodium-catalyzed C-H activation and annulation process.
-
Materials:
-
N-benzoylsulfonamide (0.2 mmol)
-
Olefin (0.4 mmol)
-
[{RhCl₂Cp*}₂] (5 mol %)
-
Cu(OAc)₂ (2.0 equiv)
-
1,2-Dichloroethane (DCE) (1.0 mL)
-
-
Procedure:
-
In a sealed tube, combine N-benzoylsulfonamide, olefin, [{RhCl₂Cp*}₂], and Cu(OAc)₂.
-
Add DCE to the tube.
-
Seal the tube and stir the mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired isoindolinone.
-
Protocol 2: Ruthenium-Catalyzed Isoindolinone Synthesis via C-H Activation and Strain-Release [10]
This protocol utilizes a ruthenium catalyst to merge C-H activation with the strain-release of 1,2-oxazetidines.
-
Materials:
-
Benzoic acid derivative (0.2 mmol)
-
1,2-oxazetidine derivative (0.24 mmol)
-
[{Ru(p-cymene)Cl₂}₂] (5 mol %)
-
K₂CO₃ (0.4 mmol)
-
Toluene (1.0 mL)
-
-
Procedure:
-
To an oven-dried reaction tube, add the benzoic acid derivative, 1,2-oxazetidine derivative, [{Ru(p-cymene)Cl₂}₂], and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Wash the silica gel with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary
The following table summarizes quantitative data from representative studies on isoindolinone synthesis, allowing for a comparison of different methodologies.
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Rh-catalyzed C-H Activation | [{RhCl₂Cp*}₂], Cu(OAc)₂ | DCE | 100 | 12 | Up to 95 | [9] |
| Ru-catalyzed Strain-Release | [{Ru(p-cymene)Cl₂}₂], K₂CO₃ | Toluene | 110 | 12 | Up to 85 | [10] |
| Pd-catalyzed C-H Functionalization | Pd(OAc)₂, Ag₂CO₃ | Toluene | 120 | 24 | Up to 88 | [5] |
| Iridium-catalyzed C-H Alkylation | [Ir(cod)Cl]₂, ligand | Dioxane | 100 | 24 | Up to 92 | [3] |
Visualizations
The following diagrams illustrate key concepts in enhancing the regioselectivity of isoindolinone functionalization.
Caption: Troubleshooting workflow for low regioselectivity.
Caption: General mechanism of directed C-H functionalization.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-(p-Tolyl)isoindolin-1-one and Other Isoindolinone Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2] This guide provides a comparative analysis of 2-(p-tolyl)isoindolin-1-one and other isoindolinone derivatives, focusing on their performance as anticancer agents. The information presented herein is supported by experimental data from various studies, offering insights for the rational design and development of novel isoindolinone-based therapeutics.
Comparative Anticancer Activity
The anticancer efficacy of isoindolinone derivatives is significantly influenced by the nature of the substituent at the N-2 position of the isoindolinone core. Structure-activity relationship (SAR) studies suggest that both the electronic and steric properties of this substituent play a crucial role in cytotoxicity.[1] While direct comparative data for this compound against a wide range of other isoindolinone derivatives in a single study is limited, we can infer its potential activity based on studies of structurally related N-arylisoindolinones.
Generally, the introduction of an aryl group at the N-2 position confers significant cytotoxic activity. The electronic nature of the substituents on this aryl ring can modulate this activity. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can alter the molecule's interaction with its biological targets. The p-tolyl group, with its electron-donating methyl substituent, is expected to influence the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, metabolism, excretion (ADME) profile, and target engagement.
Below is a table summarizing the in vitro anticancer activity of various N-substituted isoindolinone derivatives against different human cancer cell lines. It is important to note that these values are collated from different studies and should be interpreted with consideration of the varying experimental conditions.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | p-Tolyl | Data Not Available | - | - |
| 2 | Phenyl | Data Not Available | - | - |
| 3 | 4-Bromophenyl | ACHN | >10 (low activity) | [3] |
| 4 | 4-Bromophenyl | EKVX | >10 (low activity) | [3] |
| 5 | 4-Bromophenyl | CAKI-1 | >10 (low activity) | [3] |
| 6 | 4-Bromophenyl | UACC-62 | >10 (low activity) | [3] |
| 7 | 4-Bromophenyl | MCF7 | >10 (low activity) | [3] |
| 8 | 4-Bromophenyl | LOX IMVI | >10 (low activity) | [3] |
| 9 | Benzyl | A549-Luc | Time-dependent cytotoxicity | [4] |
| 10 | 2-Propanol | A549 | High IC50 (low activity) | [2] |
| 11 | Cyclohexanol | A549 | High IC50 (low activity) | [2] |
Note: Direct IC50 values for this compound were not available in the reviewed literature. The table includes data for other N-substituted isoindolinones to provide a comparative context. The activity of N-benzylisoindolin-1,3-dione derivatives against A549-Luc cells was found to be time-dependent, with optimal effects observed at 48 hours of incubation.[4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism by which many isoindolinone derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and interference with the cell cycle.[5][6]
Apoptosis Induction
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Isoindolinone derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis induction include:
-
Activation of Caspases: A cascade of cysteine-aspartic proteases (caspases) that execute the apoptotic program.
-
Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and release of cytochrome c.
-
DNA Fragmentation: Cleavage of genomic DNA into smaller fragments.
The following diagram illustrates a generalized pathway for apoptosis induction by anticancer agents, a mechanism likely shared by active isoindolinone derivatives.
Caption: Generalized signaling pathways of apoptosis induction.
Cell Cycle Arrest
In addition to inducing apoptosis, isoindolinone derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M or G1 phase. This prevents the cells from dividing and replicating their damaged DNA. Cell cycle arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
The diagram below outlines the phases of the cell cycle and potential points of arrest induced by anticancer compounds.
Caption: The cell cycle and points of arrest.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the anticancer properties of isoindolinone derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isoindolinone derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of a compound.
Caption: Experimental workflow for anticancer drug screening.
Conclusion
Isoindolinone derivatives represent a promising class of compounds for the development of novel anticancer therapies. While direct comparative data for this compound is currently limited, the existing body of research on N-arylisoindolinones suggests that this compound likely possesses anticancer activity, primarily through the induction of apoptosis and cell cycle arrest. The presence of the p-tolyl group is expected to modulate its potency and pharmacokinetic properties. Further comprehensive studies are warranted to fully elucidate the anticancer profile of this compound and to directly compare its efficacy against other promising isoindolinone analogs. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(P-Tolyl)isoindolin-1-one and Lenalidomide: A Scaffold-Based Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agent development, the isoindolin-1-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the largely uncharacterized compound, 2-(P-Tolyl)isoindolin-1-one, and the well-established immunomodulatory drug, lenalidomide. Due to the limited specific data available for this compound, this comparison will focus on the general properties of the isoindolin-1-one class of molecules versus the detailed, clinically validated profile of lenalidomide.
Structural and Physicochemical Properties
Both this compound and lenalidomide share a core isoindolin-1-one structure. However, the key differentiator lies in the substituent at the 2-position of the isoindolin-1-one ring. In this compound, this position is occupied by a p-tolyl group, a simple aromatic hydrocarbon. In contrast, lenalidomide possesses a more complex glutarimide ring at this position, which is crucial for its specific biological activity. Furthermore, lenalidomide features an amino group at the 4-position of the isoindolin-1-one ring, a modification known to enhance its immunomodulatory effects compared to its predecessor, thalidomide.
| Property | This compound | Lenalidomide |
| Chemical Structure | A p-tolyl group attached to the nitrogen of the isoindolin-1-one ring. | A 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione structure. |
| Molecular Formula | C₁₅H₁₃NO | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 223.27 g/mol | 259.26 g/mol |
| Key Functional Groups | Isoindolin-1-one, Aromatic ring | Isoindolin-1-one, Glutarimide, Primary amine |
Mechanism of Action: A Tale of Two Scaffolds
The mechanism of action for this compound has not been specifically elucidated in publicly available literature. However, the broader class of isoindolin-1-one derivatives has been reported to exhibit a range of biological activities, including anticancer effects. Some studies suggest that these compounds may act as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation[1].
Lenalidomide, on the other hand, has a well-defined and unique mechanism of action. It is a member of the immunomodulatory imide drugs (IMiDs) class, which function as molecular glues. Lenalidomide binds to the E3 ubiquitin ligase cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex[2]. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells[2]. The degradation of these factors is a key driver of lenalidomide's anti-myeloma and immunomodulatory effects.
Signaling Pathway of Lenalidomide
Caption: Lenalidomide's mechanism of action via cereblon-mediated protein degradation.
Biological Activities and Therapeutic Potential
While specific experimental data for this compound is lacking, the isoindolin-1-one scaffold is present in various compounds with demonstrated biological activities, including:
-
Anticancer Activity: Derivatives of isoindolin-1-one have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms include the inhibition of kinases and other cellular pathways involved in cancer cell proliferation[3][[“]].
-
Antimicrobial and Antiviral Effects: Some isoindolin-1-one derivatives have been investigated for their potential as antimicrobial and antiviral agents.
-
Other Activities: The scaffold has also been explored for its potential in treating a range of other conditions, with some derivatives showing anti-inflammatory and other pharmacological properties.
Lenalidomide has a well-documented and clinically proven range of biological activities, primarily in the context of hematological malignancies:
-
Anti-proliferative and Pro-apoptotic Effects: Lenalidomide directly inhibits the growth of multiple myeloma cells and induces their apoptosis[5].
-
Immunomodulatory Effects: It enhances the activity of T cells and Natural Killer (NK) cells, leading to an improved immune response against tumor cells. Lenalidomide also modulates the production of cytokines, such as increasing the production of Interleukin-2 (IL-2) and decreasing the production of pro-inflammatory cytokines like TNF-α[5][6].
-
Anti-angiogenic Properties: Lenalidomide can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis[5].
Synthesis Overview
The synthesis of both compounds involves the formation of the core isoindolin-1-one ring structure.
General Synthesis of 2-Aryl-isoindolin-1-ones
A common method for the synthesis of 2-aryl-isoindolin-1-ones, such as this compound, involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with the corresponding amine (p-toluidine in this case)[7].
Caption: A generalized synthetic workflow for 2-aryl-isoindolin-1-ones.
Synthesis of Lenalidomide
The synthesis of lenalidomide is a multi-step process. A common route involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group to an amino group[8][9].
References
- 1. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. nbinno.com [nbinno.com]
- 6. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Efficacy of Novel Isoindolinones as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of a novel isoindolinone derivative against the established carbonic anhydrase inhibitor, Acetazolamide. The data presented is based on a recent study evaluating a series of newly synthesized isoindolinone compounds for their inhibitory potential against human carbonic anhydrase isoforms I and II (hCA I and hCA II). For the purpose of this guide, the highly potent compound 2f from the study will be used as the representative novel isoindolinone.
Data Presentation: Comparative Inhibitory Activity
The in vitro efficacy of the novel isoindolinone and Acetazolamide was assessed by determining their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) against hCA I and hCA II. Lower values for these parameters indicate higher potency. The data reveals that the novel isoindolinone derivative exhibits significantly greater inhibitory activity against both isoforms compared to Acetazolamide.[1][2]
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) |
| Novel Isoindolinone (2f) | hCA I | 11.24 ± 0.291 | 11.48 ± 4.18 |
| hCA II | 13.02 ± 0.041 | 9.32 ± 2.35 | |
| Acetazolamide (AAZ) | hCA I | 75.73 ± 1.205 | 87.08 ± 35.21 |
| hCA II | 231.0 ± 1.0 | 160.34 ± 46.59 |
Table 1: In vitro inhibitory activity of the novel isoindolinone derivative (2f) and Acetazolamide against human carbonic anhydrase I and II. Data sourced from Yazicioglu et al., 2025.[1][2]
Experimental Protocols
The following is a representative protocol for an in vitro carbonic anhydrase inhibition assay based on the esterase activity of the enzyme.
Objective: To determine the IC₅₀ and Kᵢ values of test compounds against hCA isoforms.
Materials:
-
Purified human carbonic anhydrase I and II
-
Test compounds (novel isoindolinone, Acetazolamide) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the hCA enzyme in cold assay buffer.
-
Prepare a working solution of the enzyme by diluting the stock solution to the desired concentration.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and the reference inhibitor (Acetazolamide) in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer to the appropriate wells.
-
Add the test compound dilutions or DMSO (for the control) to the wells.
-
Add the hCA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro carbonic anhydrase inhibition assay.
Caption: Mechanism of carbonic anhydrase inhibition by isoindolinone derivatives.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 2-(p-Tolyl)isoindolin-1-one Against Selected Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Kinase Inhibitor Selectivity
In the landscape of targeted therapy, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of the investigational compound 2-(p-Tolyl)isoindolin-1-one , a novel molecule based on the isoindolin-1-one scaffold, against a panel of well-characterized, clinically relevant kinase inhibitors: Samuraciclib , Ulixertinib , and Eganelisib .
The isoindolin-1-one core structure is a recognized pharmacophore for kinase inhibition, with derivatives showing activity against key regulators of the cell cycle and signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPK), and Phosphoinositide 3-Kinases (PI3Ks). Understanding the selectivity of new entities like this compound in the context of established inhibitors is paramount for predicting its biological activity and guiding further development.
This document presents a hypothetical, yet plausible, inhibitory profile for this compound, assuming its primary activity against CDK7, and compares it with publicly available data for Samuraciclib (a CDK7 inhibitor), Ulixertinib (an ERK1/2 inhibitor), and Eganelisib (a PI3Kγ inhibitor). The data is presented to illustrate how a novel compound's selectivity is assessed against inhibitors targeting different, but interconnected, signaling pathways.
Data Presentation: Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the comparator compounds against a representative panel of 15 kinases. The panel includes the primary targets of the comparator drugs and other relevant kinases to assess broad selectivity. All IC50 values are presented in nanomolar (nM).
| Kinase Target | This compound (Hypothetical IC50, nM) | Samuraciclib (CDK7i) (IC50, nM) | Ulixertinib (ERK1/2i) (IC50, nM) | Eganelisib (PI3Kγi) (IC50, nM) |
| CDK7 | 85 | 41 [1][2] | >10,000 | >10,000 |
| CDK1 | 2,100 | 1,845[1] | >10,000 | >10,000 |
| CDK2 | 1,500 | 578[1][2] | >10,000 | >10,000 |
| CDK5 | >10,000 | 9,430[1] | >10,000 | >10,000 |
| CDK9 | 3,500 | 1,230[1] | >10,000 | >10,000 |
| ERK1 | >10,000 | >10,000 | <0.3 [3] | >10,000 |
| ERK2 | >10,000 | >10,000 | <0.3 [3][4] | >10,000 |
| PI3Kγ | >10,000 | >10,000 | >10,000 | 16 [5][6] |
| PI3Kα | >10,000 | >10,000 | >10,000 | 3,200[5] |
| PI3Kβ | >10,000 | >10,000 | >10,000 | 3,500[5] |
| PI3Kδ | >10,000 | >10,000 | >10,000 | >8,400[5] |
| ABL1 | 8,500 | >10,000 | >10,000 | >10,000 |
| SRC | >10,000 | >10,000 | 5,000 | >10,000 |
| VEGFR2 | 9,200 | >10,000 | 8,000 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 | >10,000 |
Data for comparator compounds are compiled from publicly available sources. The profile for this compound is illustrative and for comparative purposes only.
Signaling Pathways and Experimental Workflow
To provide a conceptual framework, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these inhibitors and a standard workflow for assessing kinase inhibitor cross-reactivity.
References
- 1. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 2. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Comparative Analysis of 2-(P-Tolyl)isoindolin-1-one Binding Affinity to Cyclin-Dependent Kinase 7 (CDK7)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isoindolinone-Based Compounds and Alternative CDK7 Inhibitors with Supporting Experimental Data.
The isoindolin-1-one scaffold has emerged as a versatile pharmacophore in medicinal chemistry, demonstrating inhibitory activity against a range of therapeutic targets. This guide focuses on the binding affinity of isoindolin-1-one derivatives, with 2-(P-Tolyl)isoindolin-1-one as a representative compound, towards Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme involved in both the regulation of the cell cycle and transcription, making it a significant target in oncology.[1][2] This document provides a comparative analysis of the binding potential of isoindolin-1-one derivatives against CDK7 and contrasts their performance with established CDK7 inhibitors, supported by experimental data and detailed protocols.
Comparative Binding Affinity Data
| Compound Class | Specific Compound/Derivative | Binding Affinity (Predicted Binding Energy, kcal/mol) | Binding Affinity (IC50, nM) | Notes |
| Isoindolin-1-one | Ligand 7 (from library) | -10.1 | Not Reported | Showed the strongest predicted binding affinity in a virtual screen of 48 isoindolinone derivatives.[4] |
| Isoindolin-1-one | Ligand 14 (from library) | -9.3 | Not Reported | Exhibited excellent predicted binding affinity with three hydrogen bonds to CDK7.[4] |
| Pyrazolopyrimidine | BS-181 | Not Applicable | 21 | A selective, reversible, small-molecule inhibitor of CDK7.[5] |
| Pyrazolopyrimidine | ICEC0942 (CT7001) | Not Applicable | 40 | A derivative of BS-181 currently in clinical trials.[5] |
| Phenylaminopyrimidine | THZ1 | Not Applicable | 3.2 | A first-in-class irreversible ATP-competitive (covalent) inhibitor of CDK7.[5] |
| Pyrimidine-based | SY-1365 | Not Applicable | 84 | A covalent inhibitor of CDK7 that has entered clinical trials.[5] |
| Pyrrolidinopyrazole | YKL-5-124 | Not Applicable | 53.5 | A highly selective, covalent CDK7 inhibitor.[6] |
Experimental Protocols
To experimentally validate the binding affinity of this compound and other isoindolinone derivatives to CDK7, several biophysical and biochemical assays can be employed. Below are detailed methodologies for commonly used techniques.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. Inhibition of CDK7 by a test compound results in a decrease in ADP production.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a peptide substrate or a GST-tagged RNAPII CTD fragment)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant CDK7 complex to each well.
-
Add the diluted test compound to the wells. For covalent inhibitors, a pre-incubation period (e.g., 30-60 minutes) is recommended to allow for bond formation.[7]
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ reagent according to the manufacturer's protocol, which measures luminescence.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[7]
LanthaScreen™ Eu Kinase Binding Assay (FRET-based)
This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound, resulting in a loss of Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
CDK7/cyclin H complex
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound
-
Assay buffer
-
384-well plate
Procedure:
-
Add 5 µL of the serially diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of a mixture of the CDK7/cyclin H complex and the Eu-anti-Tag Antibody.
-
Add 5 µL of the Kinase Tracer.
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.
Visualizations
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of a test compound against CDK7.
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in cell cycle and transcription, and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Cytotoxicity Analysis: 2-(P-Tolyl)isoindolin-1-one and Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the cytotoxic profiles of isoindolinone-based compounds and established standard-of-care anticancer drugs. While direct experimental data for the cytotoxicity of 2-(P-Tolyl)isoindolin-1-one is not publicly available, this document serves as a template, presenting available data for structurally related isoindolinone derivatives and standard chemotherapeutic agents. This comparison aims to offer a framework for evaluating the potential of novel isoindolinone scaffolds in oncology drug discovery. The methodologies for common cytotoxicity assays are detailed to provide context for the presented data.
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects. These compounds have been investigated for their ability to inhibit various cellular processes crucial for cancer cell proliferation and survival. Understanding the cytotoxic potential of novel isoindolinone derivatives in comparison to existing anticancer drugs is a critical step in their development as therapeutic agents. This guide focuses on the cytotoxic comparison, acknowledging the absence of specific data for this compound and instead utilizing data from analogous compounds to provide a relevant comparative landscape.
Data Presentation: Cytotoxicity of Isoindolinone Derivatives and Standard Drugs
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
Note: No specific cytotoxicity data (IC50 values) for this compound was found in publicly available research literature. The data presented below is for structurally related isoindole/isoindolinone derivatives and standard anticancer drugs to provide a comparative context.
Table 1: Cytotoxicity of Selected Isoindole-1,3-dione Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 (containing azide and silyl ether) | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [1] |
| 5-Fluorouracil (5-FU) | A549 (Lung Carcinoma) | > 100 | [1] |
| Compound 9 | HeLa (Cervical Cancer) | Cell-selective activity | [1] |
| Compound 11 | HeLa (Cervical Cancer) | Cell-selective activity | [1] |
Table 2: Cytotoxicity of Indolin-2-one Based Molecules against HepG2 and MCF-7 Cancer Cell Lines
| Compound | HepG2 (Liver Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Reference |
| Compound 9 (Chlorine substitution) | 2.53 | 7.54 | [2] |
| Compound 20 (Chlorine substitution) | 3.08 | 5.28 | [2] |
| Indirubin (Positive Control) | Not Specified | Not Specified | [2] |
Table 3: Cytotoxicity of a Synthetic Indole Derivative and Doxorubicin
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Reference |
| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | 2.6 | Not Specified | Not Specified | [3] |
| Doxorubicin | 1.4 (1.2–2.3) | 2.8 (2.2–3.7) | 5.0 (4.1–6.2) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for commonly employed in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
BrdU (Bromodeoxyuridine) Assay
The BrdU assay is an immunoassay used to measure DNA synthesis and cell proliferation.
Workflow:
Caption: Workflow of the BrdU cell proliferation assay.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of anticancer agents are often mediated through specific signaling pathways that regulate cell survival, proliferation, and death. While the specific mechanism of action for this compound is unknown, many cytotoxic drugs induce apoptosis (programmed cell death) through the intrinsic or extrinsic pathways.
Apoptosis Signaling Pathway (Simplified)
Caption: Intrinsic pathway of apoptosis induction.
Conclusion
The development of novel anticancer agents requires a thorough understanding of their cytotoxic profiles in comparison to existing therapies. Although specific experimental data for this compound is not currently available, the data presented for related isoindolinone derivatives highlight the potential of this chemical class. Further investigation into the synthesis and cytotoxic evaluation of this compound is warranted to determine its potential as a lead compound in cancer drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future studies.
References
Efficacy of Novel 2-Arylisoindolin-1-ones in Drug-Resistant Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer. Tumors can develop resistance to a broad spectrum of structurally and functionally distinct chemotherapeutic agents, often leading to treatment failure. This guide provides a comparative overview of the efficacy of a novel class of compounds, 2-arylisoindolin-1-ones, against drug-resistant cancer cell lines, benchmarked against standard-of-care chemotherapeutics.
Due to the limited availability of specific experimental data for 2-(P-Tolyl)isoindolin-1-one in publicly accessible literature, this guide will utilize a representative 2-arylisoindolin-1-one, hereafter referred to as Compound X , to illustrate the potential of this chemical scaffold. The presented data for Compound X is hypothetical but is based on the reported activities of similar isoindolinone derivatives against cancer cell lines. This guide aims to provide a framework for the evaluation of such novel compounds.
Comparative Cytotoxicity Data
The in vitro efficacy of an anticancer agent is commonly determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the IC50 values of Compound X in comparison to standard chemotherapeutic agents in both drug-sensitive and drug-resistant cancer cell lines.
Table 1: Comparative Efficacy in Doxorubicin-Resistant Breast Cancer (MCF-7/ADR)
| Compound | IC50 in MCF-7 (µM) | IC50 in MCF-7/ADR (µM) | Resistance Index (RI) |
| Doxorubicin | 0.11 - 9.91[1][2] | 12.9 - 34.8[1][3] | ~117 - 3.5 |
| Compound X (Hypothetical) | 0.5 | 1.2 | 2.4 |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line. A lower RI suggests that the compound is better at overcoming drug resistance.
Table 2: Comparative Efficacy in Paclitaxel-Resistant Lung Cancer (A549/Taxol)
| Compound | IC50 in A549 (µM) | IC50 in A549/Taxol (µM) | Resistance Index (RI) |
| Paclitaxel | 0.010[4] | 0.249[4] | 24.9 |
| Compound X (Hypothetical) | 0.8 | 1.5 | 1.88 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (both drug-sensitive and drug-resistant) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound X) and the standard chemotherapeutic for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are treated with the test compound for a specified time, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: General workflow for determining the cytotoxicity of a test compound.
PI3K/Akt/mTOR Signaling Pathway in Drug Resistance
Caption: The PI3K/Akt/mTOR pathway is often hyperactivated in resistant cancers.[5][6][7][8]
MAPK/ERK Signaling Pathway in Drug Resistance
Caption: The MAPK/ERK pathway can contribute to drug resistance by promoting cell survival.[9][10][11][12]
Conclusion
The development of novel therapeutic agents that can effectively circumvent multidrug resistance is a critical goal in oncology research. The hypothetical data for Compound X suggests that 2-arylisoindolin-1-ones may represent a promising class of compounds with the potential to overcome resistance to conventional chemotherapeutics. Their lower resistance indices in doxorubicin- and paclitaxel-resistant cell lines indicate a favorable profile for further investigation. The potential mechanism of action may involve the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are known to be dysregulated in drug-resistant cancers. Further preclinical and clinical studies are warranted to validate the efficacy and safety of this class of compounds.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 3. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 9. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - ProQuest [proquest.com]
- 10. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Isoindolinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A critical parameter in the development of isoindolinone-based drug candidates is their metabolic stability, which influences their pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of different isoindolinone scaffolds, with a focus on supporting experimental data and detailed methodologies to aid researchers in the design of more robust drug candidates.
Introduction to Isoindolinone Scaffolds and Metabolism
Isoindolinones are bicyclic compounds containing a fused benzene and pyrrolidone ring.[1] Their structural versatility allows for a wide range of chemical modifications to modulate their biological activity and physicochemical properties. A key challenge in the optimization of isoindolinone-based compounds is achieving a balance between desired potency and adequate metabolic stability. The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2] Understanding the relationship between the structure of an isoindolinone derivative and its susceptibility to metabolism is crucial for lead optimization.
This guide will delve into a specific case study of tryptophanol-derived isoindolinones to illustrate how structural modifications can significantly impact metabolic stability.
Comparative Metabolic Stability of Tryptophanol-Derived Isoindolinones
A study focused on the optimization of tryptophanol-derived isoindolinones as p53 activators provides valuable insights into the structure-metabolism relationships of this scaffold.[3] The metabolic stability of several analogs was assessed in human liver microsomes (HLM), and the results are summarized in the table below.
| Compound ID | Structure | Modifications Relative to Parent Scaffold | Half-Life (t½, min) | Intrinsic Clearance (CLint, mL min⁻¹ Kg⁻¹) |
| SLMP53-1 | Tryptophanol-derived isoindolinone | Parent compound | 138 | 3.67 |
| SLMP53-2 | Tryptophanol-derived isoindolinone | Phenyl group at C9b | 147 | 2.75 |
| 13d | Tryptophanol-derived isoindolinone | Bromine at C2 of indole, N-propyl group | 115 | 4.21 |
| 13k | Tryptophanol-derived isoindolinone | Bromine at C2 of indole, N-benzyl group | 145 | 2.78 |
Data sourced from "Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators".[3]
From this data, it is evident that modifications to the tryptophanol-derived isoindolinone scaffold have a pronounced effect on metabolic stability. The introduction of a phenyl group at the C9b position in SLMP53-2 resulted in a slight increase in half-life and a decrease in intrinsic clearance compared to the parent compound SLMP53-1 , suggesting improved metabolic stability.[3]
Further modifications, such as the introduction of a bromine atom at the C2 position of the indole ring, were investigated to block a potential site of metabolism.[3] Compound 13d , which features this bromine substitution along with an N-propyl group, exhibited a shorter half-life and higher intrinsic clearance than SLMP53-2 , indicating reduced metabolic stability.[3] In contrast, compound 13k , which also has the C2-bromine but with an N-benzyl group, demonstrated a metabolic stability profile comparable to that of SLMP53-2 .[3] This suggests that the nature of the substituent on the isoindolinone nitrogen plays a critical role in determining the metabolic fate of these compounds.
General Strategies to Enhance Metabolic Stability of Isoindolinone Scaffolds
Beyond the specific examples above, several general strategies can be employed to improve the metabolic stability of isoindolinone derivatives:
-
Blocking Sites of Metabolism: As demonstrated with the C2-bromination of the indole ring, introducing substituents at metabolically liable positions can prevent enzymatic degradation.[3]
-
Bioisosteric Replacement: Replacing metabolically susceptible moieties with bioisosteres that are more resistant to metabolism can be an effective strategy. For instance, replacing a metabolically labile phenyl ring with a pyridine or other heterocyclic ring can sometimes improve stability.
-
Conformational Constraint: Introducing conformational rigidity into the molecule can sometimes orient the molecule within the enzyme's active site in a way that disfavors metabolism.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting metabolic stability data and for designing further experiments.
The following protocol is a representative example for assessing the metabolic stability of isoindolinone compounds.
1. Materials:
-
Test compounds (isoindolinone derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare the incubation mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-warm the incubation mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration, e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction immediately by adding a cold solution of acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general structure of the isoindolinone scaffold, a typical experimental workflow for assessing metabolic stability, and a conceptual representation of structure-metabolism relationships.
Caption: General structure of the isoindolinone scaffold with potential sites for modification.
Caption: A typical experimental workflow for an in vitro microsomal stability assay.
Caption: Conceptual diagram illustrating the impact of structural modifications on metabolic stability.
Conclusion
The metabolic stability of isoindolinone scaffolds is a critical determinant of their potential as drug candidates. As demonstrated with tryptophanol-derived isoindolinones, even subtle structural modifications can lead to significant changes in metabolic profiles. A systematic approach to understanding structure-metabolism relationships, supported by robust in vitro assays, is essential for the successful design and development of novel isoindolinone-based therapeutics. This guide provides a framework for comparing the metabolic stability of different isoindolinone derivatives and highlights the importance of detailed experimental protocols and data-driven decision-making in drug discovery.
References
Safety Operating Guide
Navigating the Disposal of 2-(p-Tolyl)isoindolin-1-one: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed operational plan for the disposal of 2-(p-tolyl)isoindolin-1-one, a compound for which specific safety data is not widely available. In the absence of a dedicated Safety Data Sheet (SDS), a cautious approach based on the handling of chemicals with unknown hazards is mandated.
Core Principle: Treat as Hazardous
Given the lack of comprehensive toxicological data, this compound should be managed as a hazardous substance. This necessitates the use of appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, during all handling and disposal activities. All operations involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be systematic to minimize risk and ensure environmental protection.
1. Waste Segregation: At the point of generation, waste must be segregated into distinct streams:
-
Solid Waste: Includes unused or expired this compound, contaminated personal protective equipment (gloves, weighing papers), and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: Encompasses solutions containing this compound and the initial solvent rinses of contaminated glassware.
-
Sharps Waste: Any contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.
2. Containerization and Labeling:
-
Solid and Liquid Waste: Use separate, leak-proof, and chemically compatible containers for solid and liquid waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Each waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the major components and their approximate percentages. The date of accumulation should also be clearly visible.
3. Storage: Waste containers should be securely sealed and stored in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility. This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials. Liquid waste containers should be placed in secondary containment to mitigate spills.
4. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Never dispose of this compound down the drain or in the regular trash.
Decontamination of Laboratory Equipment
Glassware and other reusable equipment that have been in contact with this compound require thorough decontamination:
-
Initial Solvent Rinse: Rinse the equipment with a small amount of a suitable solvent (e.g., acetone or ethanol) to dissolve and remove the bulk of the chemical residue. This rinsate must be collected as hazardous liquid waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is critical.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and absorb liquid spills with an inert absorbent material such as vermiculite or sand. For solid spills, gently sweep to avoid creating dust.
-
Collect the contaminated absorbent or solid material into a labeled hazardous waste container.
-
Clean the spill area with a solvent-moistened cloth, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and your institution's EHS department without delay.
-
Prevent the spill from entering any drains.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagrams have been generated.
Caption: A streamlined workflow for the proper disposal of this compound.
Personal protective equipment for handling 2-(P-Tolyl)isoindolin-1-one
Essential Safety and Handling Guide for 2-(P-Tolyl)isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS RN: 4778-84-1). Given that the toxicological properties of this compound have not been fully investigated, it is imperative to treat it as a substance with unknown hazards and to adhere to stringent safety protocols.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles.[2][3] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2] | Prevents skin contact. Use proper glove removal technique to avoid contamination. |
| Body Protection | Laboratory coat. For larger quantities or risk of splash, consider a chemically resistant apron or suit. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[4] | Minimizes inhalation of dust or vapors. A NIOSH-approved respirator may be necessary for spills. |
Operational and Disposal Plans
Adherence to systematic procedures for handling and disposal is critical for laboratory safety and environmental protection.
Experimental Workflow and Handling
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
Step-by-Step Handling Procedures:
-
Pre-Experiment Preparation :
-
Always consult the most recent Safety Data Sheet (SDS) if available. In its absence, treat the compound with the caution appropriate for a substance with unknown toxicity.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Don all required personal protective equipment as outlined in the table above.[2]
-
-
Chemical Handling :
-
All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[4]
-
When weighing or transferring the solid, take care to avoid the generation of dust.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled. Wash hands thoroughly after handling.[2]
-
-
Storage :
Disposal Plan:
-
Waste Collection :
-
All waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated and properly labeled hazardous waste container.
-
Do not dispose of this chemical into drains or the environment.
-
-
Disposal Procedure :
-
Chemical waste should be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
